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Foundational

crystal structure analysis of 2-aminothiazole-4-sulfonamide derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiazole-4-Sulfonamide Derivatives Foreword: The Architectural Blueprint of Drug Action In the landscape of medicinal chemistry, the 2-aminothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiazole-4-Sulfonamide Derivatives

Foreword: The Architectural Blueprint of Drug Action

In the landscape of medicinal chemistry, the 2-aminothiazole and sulfonamide moieties stand as "privileged scaffolds"—foundations upon which a multitude of bioactive molecules are built.[1][2][3][4] From antimicrobial to anticancer agents, derivatives incorporating these groups are of significant interest.[1][5] However, a molecule's therapeutic potential is not defined by its 2D chemical graph alone. Its precise three-dimensional arrangement—the crystal structure—governs critical physicochemical properties such as stability, solubility, and ultimately, how it interacts with its biological target.[6][7]

This guide serves as a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, tailored specifically for the analysis of 2-aminothiazole-4-sulfonamide derivatives. We will move beyond a mere recitation of steps to explore the causality behind experimental choices, providing researchers and drug development professionals with the field-proven insights necessary to navigate this powerful analytical technique. We will journey from the art of crystallization to the rigor of data refinement and validation, culminating in the interpretation of the intricate intermolecular forces that dictate the supramolecular architecture of these important compounds.[8][9][10]

Part 1: The Genesis of Order - Crystallization Strategies

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. For sulfonamides, this process can be particularly fraught with obstacles like "oiling out," where the compound separates as a liquid instead of a solid, or the formation of amorphous powder.[6][11] These phenomena arise from a complex interplay of thermodynamics, where rapid solidification prevents molecules from arranging into an ordered crystal lattice.[6]

The driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. The goal is to control the rate at which the system returns to equilibrium, favoring slow, ordered crystal growth over rapid precipitation.

Experimental Protocol: Rational Crystallization Screening

A systematic approach is essential. Rather than random trial-and-error, a rational screening process based on solvent properties and crystallization techniques will yield the best results.

  • Solubility Assessment: Begin by determining the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal single-solvent system is one where the compound is sparingly soluble at room temperature but fully dissolves upon gentle heating.

  • Solvent System Selection:

    • Single Solvent (Slow Evaporation/Cooling): If an ideal solvent is found, dissolve the compound to near-saturation at an elevated temperature. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize yield.[11] Alternatively, allow the solvent to evaporate slowly from a loosely covered vial over several days.

    • Binary Solvent (Vapor Diffusion/Solvent Layering): This is often more effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). This solution is then exposed to a larger volume of a "poor" or "anti-solvent" (in which the compound is insoluble). The slow diffusion of the anti-solvent into the good solvent gradually reduces the compound's solubility, inducing crystallization.

  • Inducing Nucleation: If crystals do not form spontaneously, nucleation can be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" from a previous successful attempt.[6]

Troubleshooting Common Crystallization Issues

The path to a perfect crystal is rarely linear. The following table outlines common problems and validated solutions.

Problem Primary Cause(s) Self-Validating Solutions & Rationale
Oiling Out Solution is supersaturated above the compound's melting point in that solvent; high impurity concentration.[6][11]1. Re-dissolve and Dilute: Add more hot solvent to dissolve the oil, then cool slowly. This lowers the concentration, reducing the likelihood of exceeding the melting point depression limit.[6] 2. Switch to a Lower-Boiling Solvent: This ensures the solution temperature remains below the compound's melting point.
Amorphous Powder "Crashing out" due to excessively rapid cooling or evaporation, preventing ordered lattice formation.[6]1. Reduce Cooling Rate: Insulate the flask to ensure slow cooling to room temperature before refrigeration. This provides the kinetic time for molecules to orient correctly. 2. Use Vapor Diffusion: This is an inherently slower method of achieving supersaturation, which strongly favors crystalline growth.
Low Crystal Yield Using an excessive volume of solvent; incomplete cooling; premature crystallization during filtration.[6][11]1. Minimize Solvent: Use the absolute minimum amount of hot solvent to dissolve the compound. Less solvent means less product remains dissolved upon cooling.[11] 2. Ensure Thorough Cooling: After reaching room temperature, use an ice bath to maximize precipitation.[11] 3. Pre-warm Filtration Apparatus: If filtering insoluble impurities, use a pre-warmed funnel to prevent the product from crystallizing prematurely.
Visualization: Crystallization Troubleshooting Workflow

This diagram illustrates a logical decision-making process for optimizing crystallization experiments.

G start Start: Purified Compound solubility Solubility Screening start->solubility single_solvent Good Single Solvent Found? solubility->single_solvent slow_cool Slow Cooling / Evaporation single_solvent->slow_cool Yes binary_solvent Use Binary Solvent System (Vapor Diffusion / Layering) single_solvent->binary_solvent No crystals Single Crystals? slow_cool->crystals success Success! crystals->success Yes oiling_out Oiling Out? crystals->oiling_out No binary_solvent->crystals amorphous Amorphous Powder? oiling_out->amorphous No troubleshoot_oil Re-dissolve, Add Solvent Lower Crystallization Temp oiling_out->troubleshoot_oil Yes amorphous->success No, try again troubleshoot_powder Reduce Cooling Rate Use Vapor Diffusion amorphous->troubleshoot_powder Yes troubleshoot_oil->slow_cool troubleshoot_powder->slow_cool

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Part 2: Illuminating the Lattice - X-ray Diffraction & Data Acquisition

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.[8][9] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots, or "reflections."[8] The positions of these reflections reveal the dimensions of the unit cell (the basic repeating unit of the crystal), while their intensities contain the information about the arrangement of atoms within that cell.[8]

Experimental Protocol: From Crystal to Diffraction Pattern
  • Crystal Selection & Mounting: Under a microscope, select a suitable crystal—one that is well-formed, appropriately sized (typically 0.1-0.3 mm), and free of cracks or defects. Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).[12]

  • Cryo-Cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas (typically 100 K).[12] This crucial step minimizes thermal vibrations of the atoms and protects the crystal from damage by the X-ray beam, resulting in higher quality diffraction data.

  • Data Collection: The crystal is placed on a diffractometer. The instrument bombards the crystal with X-rays while rotating it through a series of precise orientations.[8] A detector, such as a CCD or CMOS, records the resulting diffraction patterns as a series of images.[12]

  • Data Processing (Integration & Scaling): Specialized software (e.g., Bruker's APEX suite, Rigaku's CrysAlisᴾᴿᴼ) is used to process the raw image files.[10][13] This involves:

    • Indexing: Determining the unit cell parameters and crystal orientation from the positions of the diffraction spots.

    • Integration: Measuring the intensity of each reflection.

    • Scaling and Absorption Correction: Correcting the intensities for experimental variations, ensuring that symmetry-equivalent reflections have similar intensities. The final output is a reflection file (commonly with an .hkl extension) that lists each reflection's Miller indices (h,k,l), its intensity, and its standard uncertainty.

Visualization: Data Acquisition Workflow

G select Select & Mount Crystal cryo Cryo-Cooling (100 K) select->cryo diffractometer Mount on Diffractometer cryo->diffractometer collect Collect Diffraction Images (Rotate Crystal in X-ray Beam) diffractometer->collect process Process Raw Images collect->process index Indexing (Determine Unit Cell) process->index integrate Integration (Measure Intensities) index->integrate scale Scaling & Absorption Correction integrate->scale hkl Output: Reflection File (.hkl) scale->hkl

Caption: The workflow from a single crystal to a processed reflection file.

Part 3: Decoding the Pattern - Structure Solution and Refinement

The processed data file gives us the "what" (intensities) and "where" (positions) of the diffraction spots, but not the crucial phase information required to directly calculate the electron density map and see the atoms. This is the infamous "phase problem" of crystallography.

Structure Solution: Modern software overcomes this using "direct methods" or dual-space algorithms. These methods use statistical relationships between the intensities of the reflections to calculate an initial set of phases.[8] This allows for the calculation of a preliminary electron density map, from which an initial structural model can be built. The program SHELXT is a powerful and widely used tool for this purpose.[14][15]

Structure Refinement: Refinement is an iterative process of improving the initial atomic model to achieve the best possible fit between the diffraction pattern calculated from the model and the experimentally observed data.[8] This is typically done using a full-matrix least-squares method, where atomic positions, and thermal parameters are adjusted to minimize the difference.[16][17]

Experimental Protocol: A Typical Refinement in Olex2-SHELXL

Olex2 provides an intuitive graphical interface for the powerful SHELXL refinement engine.[13][18]

  • Initial Solution: After data processing, load the .hkl and .ins files into Olex2. Run the structure solution program (e.g., shelxt.solve()). A preliminary model of the molecule should appear.

  • Model Completion: Inspect the initial model and the residual electron density peaks (Q-peaks). Assign atomic elements correctly (C, N, S, O). It is common for some atoms to be missing or misassigned at this stage.

  • Isotropic Refinement: Perform several cycles of isotropic refinement. In this stage, atoms are modeled as simple spheres with a single thermal parameter (Uiso).[19]

  • Anisotropic Refinement: Once the model is complete (all non-hydrogen atoms located), switch to anisotropic refinement. Atoms are now modeled as ellipsoids (Uaniso), which can account for directional thermal motion.[19] This is a more accurate model and should be used for all non-hydrogen atoms in a final structure.

  • Hydrogen Atom Placement: Hydrogen atoms are typically too small to be located directly from the electron density map. They are usually placed in calculated, idealized positions and refined using a "riding model," where their positions are geometrically dependent on the heavy atom to which they are attached.[20]

  • Final Refinement Cycles: Continue refining until convergence is reached, meaning the shifts in atomic parameters are negligible. Check key metrics:

    • R1: Should be low, typically < 0.05 for good data.

    • wR2: The weighted R-factor, also should be low.

    • GooF (Goodness of Fit): Should be close to 1.0. A value far from 1.0 can indicate an incorrect model or improper data weighting.[17]

  • Check for Disorder/Twinning: If refinement stalls or metrics remain high, investigate the possibility of structural disorder or crystal twinning, which may require more advanced refinement strategies.

Crystallographic Software Ecosystem

A variety of software is used to complete a crystal structure analysis.

Software Primary Function(s) Availability
SHELX (SHELXT, SHELXL) The core engine for structure solution (SHELXT) and refinement (SHELXL).[13][14]Free for academic use
Olex2 An intuitive graphical user interface that integrates SHELX and other tools for a complete workflow.[13][18][21]Free for all users
PLATON A powerful tool for structure validation, analysis, and troubleshooting, including checks for missed symmetry or twinning.[13][14]Free for academic use
Mercury (CCDC) Primarily used for high-quality visualization, analysis of intermolecular interactions, and searching the CSD.[14][21]Free version available
Visualization: The Iterative Refinement Cycle

G start Initial Model (from Structure Solution) refine Least-Squares Refinement (Adjust atomic parameters) start->refine fourier Calculate Difference Map (Fo - Fc) refine->fourier converged Converged? (R-factors low, shifts are zero) refine->converged interpret Interpret Map (Find missing atoms, locate H, model disorder) fourier->interpret update Update Model interpret->update update->refine Iterate converged->refine No final Final Model converged->final Yes

Caption: The iterative cycle of refinement, where the model is progressively improved.

Part 4: The Mandate for Rigor - Structure Validation

A refined crystal structure is not complete until it has been rigorously validated. Validation is an automated procedure that checks the Crystallographic Information File (CIF) for completeness, self-consistency, and chemical reasonability.[22][23] The primary tool for this is the IUCr's checkCIF service, which incorporates routines from the program PLATON.[24][25]

Submitting a structure for publication without a clean checkCIF report is a critical oversight. The report generates a series of ALERTS, which are not necessarily errors but are flags for items that require inspection and potentially, correction or explanation.[26]

Protocol: Generating and Interpreting a checkCIF Report
  • Generate the CIF: After the final refinement, the software will generate a CIF (.cif file). This text file contains all information about the experiment, unit cell, atomic coordinates, and refinement parameters.[26]

  • Upload to checkCIF: Navigate to the IUCr's checkCIF web service (checkcif.iucr.org) and upload the CIF.

  • Review the Report: The service will generate a PDF report with alerts classified by severity:

    • Alert Level A (Most Severe): Often indicates a serious problem that must be resolved (e.g., incorrect space group, atoms too close).

    • Alert Level B (Serious): A potentially serious issue that should be investigated and corrected if possible.

    • Alert Level C (Warning): A less serious issue that should still be checked.

    • Alert Level G (General Information): For informational purposes, may not require action.

Addressing Common ALERTS in Sulfonamide Structures
Common ALERT Type Potential Meaning Actionable Response & Rationale
PLAT241/242: Low 'MainMol' Ueq as Compared to Neighbors An atom (often sulfur) has unusually small thermal parameters, which can indicate it's misassigned or part of a disordered component.Verify the atom type. If correct, check for unresolved disorder. The rigid sulfonamide group can sometimes have lower thermal motion than more flexible parts of the molecule; this can be explained in a response.
PLAT342: Low Bond Precision on C-C Bonds The data quality may be insufficient to precisely determine bond lengths, often due to a weakly diffracting crystal.Re-evaluate the crystal and consider re-collecting data on a better sample if possible. If not, the limitation should be acknowledged.
PLAT911: Missing FCF Data The structure factors file, which contains the observed and calculated intensities, was not included in the CIF. This is required for full validation.Ensure your refinement software is configured to embed the FCF data into the final CIF. This is essential for transparency and allows others to verify the refinement statistics.[26]
G006: No Absolute Configuration Information For chiral molecules in non-centrosymmetric space groups, the absolute structure has not been determined.Refine the Flack parameter. A value near 0 with a small uncertainty confirms the absolute configuration. If ambiguous, both enantiomers may be present (a racemic twin).

Part 5: From Coordinates to Chemistry - Structural Interpretation

With a validated structure, the final and most rewarding step is the chemical analysis. This involves examining the molecular geometry and the network of intermolecular interactions that build the crystal lattice.

Molecular Conformation

The flexibility of the sulfonamide linkage allows for a range of conformations. Key parameters to analyze are the torsion angles around the S-N and S-C bonds. In aromatic sulfonamides, the molecule often adopts a synclinal conformation.[27] The specific conformation is often dictated by the need to form efficient intermolecular hydrogen bonds.

Supramolecular Analysis: The Architecture of Interactions

The crystal packing of 2-aminothiazole-4-sulfonamide derivatives is dominated by a hierarchy of non-covalent interactions. Understanding these is key to explaining properties like melting point and polymorphism.[28][29]

  • Strong Hydrogen Bonds: The sulfonamide N-H group is an excellent hydrogen bond donor, while the sulfonyl oxygens are strong acceptors. This frequently leads to the formation of a robust, dimeric R²₂(8) ring motif where two molecules are linked by a pair of N-H···O=S hydrogen bonds.[27][30] The amino group of the thiazole ring also provides another strong donor site.

  • Weaker Interactions: C-H···O and C-H···N hydrogen bonds, though weaker, often play a crucial role in directing the three-dimensional assembly.

  • π-π Stacking: The aromatic rings of the thiazole and the phenylsulfonamide group can engage in π-π stacking interactions, further stabilizing the crystal packing.[28][29]

The Cambridge Structural Database (CSD) is an indispensable resource for this analysis. It contains over a million crystal structures and can be searched to find related compounds, identify common packing motifs (synthons), and understand how substituent changes affect the supramolecular structure.[13][31]

Visualization: Key Intermolecular Interactionsdot

G title Hierarchy of Intermolecular Interactions strong_hb Strong H-Bonds (N-H...O, N-H...N) weak_hb Weak H-Bonds (C-H...O, C-H...N) strong_hb->weak_hb Directs Primary Assembly pi_stack π-π Stacking weak_hb->pi_stack Fine-tunes 3D Packing vdw van der Waals Forces pi_stack->vdw Contributes to Overall Stability

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Exploratory

Decoding the In Vitro Pharmacokinetics of 2-Aminothiazole-4-Sulfonamide: Navigating Bioactivation and Metabolic Liabilities

Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-aminothiazole-4-sulfonamide scaffold is a highly privileged structure in modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole-4-sulfonamide scaffold is a highly privileged structure in modern medicinal chemistry. The sulfonamide moiety acts as a potent zinc-binding pharmacophore, making it a cornerstone for carbonic anhydrase (CA) inhibition, while the 2-aminothiazole ring provides a unique balance of potency and physicochemical properties[1][2]. Consequently, derivatives of this scaffold are actively investigated for oncology, neuroprotection, and antioxidant applications[2][3][4].

However, from an Absorption, Distribution, Metabolism, and Excretion (ADME) perspective, the 2-aminothiazole motif is a double-edged sword. It carries severe pharmacokinetic liabilities, most notably a high propensity for CYP450-mediated bioactivation and Pregnane X Receptor (PXR) activation [1]. This whitepaper outlines a bespoke, self-validating in vitro pharmacokinetic profiling strategy designed specifically to de-risk 2-aminothiazole-4-sulfonamide derivatives during hit-to-lead optimization.

Mechanistic Rationale: The Bioactivation Liability

Standard metabolic clearance ( CLint​ ) assays measure the disappearance of the parent drug but fail to detect the formation of toxic intermediates. This is a critical blind spot for 2-aminothiazoles.

The Causality of Toxicity: The electron-rich 2-aminothiazole ring is highly susceptible to electrophilic attack by Cytochrome P450 (CYP) enzymes. Oxidation leads to the formation of a highly reactive epoxide intermediate. This epoxide rapidly undergoes ring scission to yield a reactive thiourea metabolite [1]. Thioureas act as powerful oxidants that deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, culminating in idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[1].

To safely develop this scaffold, the in vitro profiling cascade must actively hunt for these reactive species using nucleophilic trapping agents before they cause irreversible protein binding.

Bioactivation Parent 2-Aminothiazole CYP CYP450 Oxidation Parent->CYP Epoxide Epoxide Intermediate CYP->Epoxide Scission Ring Scission Epoxide->Scission Thiourea Reactive Thiourea Scission->Thiourea GSH GSH Trapping Thiourea->GSH Toxicity Protein Binding (Toxicity) Thiourea->Toxicity Adduct GSH Adduct (Detoxification) GSH->Adduct

Figure 1: CYP450-mediated bioactivation of 2-aminothiazole into reactive thiourea and GSH trapping.

Core Analytical Workflow

Because of the specific liabilities of the 2-aminothiazole-4-sulfonamide scaffold, a standard linear ADME cascade is insufficient. The workflow must be front-loaded with reactive metabolite trapping and nuclear receptor assays to "fail fast" or guide structural bioisosteric replacement.

PK_Workflow Synthesis Compound Synthesis & QC Physiochem Physicochemical Profiling Synthesis->Physiochem Permeability Caco-2 Permeability & Efflux Physiochem->Permeability Metabolism Microsomal Stability (HLM/RLM) Physiochem->Metabolism GSH_Trapping GSH Trapping (Reactive Metabolites) Metabolism->GSH_Trapping If CLint is high CYP_Induction PXR / CYP3A4 Induction Metabolism->CYP_Induction PXR Liability

Figure 2: In vitro PK profiling cascade tailored for 2-aminothiazole-4-sulfonamide derivatives.

Step-by-Step Methodologies (Self-Validating Systems)

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system , incorporating internal controls that must pass strict thresholds for the data to be accepted.

Bidirectional Caco-2 Permeability & Efflux Assay

Causality: Sulfonamides often possess a high polar surface area (PSA), which can restrict passive transcellular diffusion. This assay differentiates between poor passive permeability and active P-glycoprotein (P-gp) efflux.

  • Step 1: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow tight junction formation and transporter expression.

  • Step 2 (Self-Validation): Add Lucifer Yellow (LY) to the apical compartment. A post-assay LY permeability of <1×10−6 cm/s validates monolayer integrity; any well exceeding this threshold is automatically excluded.

  • Step 3: Spike 2-aminothiazole-4-sulfonamide (10 µM) into the apical (A) or basolateral (B) chambers. Include Verapamil as a positive control for P-gp inhibition.

  • Step 4: Incubate for 2 hours at 37°C. Extract samples, quench with cold acetonitrile containing an internal standard (e.g., Tolbutamide), and quantify via LC-MS/MS.

  • Step 5: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Microsomal Stability & GSH Trapping (The Critical Assay)

Causality: To capture the transient thiourea metabolite before it degrades or binds to microsomal proteins, the incubation matrix must be flooded with a soft nucleophile (Glutathione) to intercept the electrophile.

  • Step 1: Prepare a reaction matrix containing human liver microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and a massive excess of GSH (5 mM) in phosphate buffer (pH 7.4).

  • Step 2 (Self-Validation): Run a parallel control using Diclofenac. Diclofenac predictably forms reactive quinone imines that are trapped by GSH, ensuring the trapping environment and MS detection are functioning optimally.

  • Step 3: Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Step 4: Quench the reaction with three volumes of ice-cold acetonitrile to precipitate microsomal proteins. Centrifuge at 15,000 × g for 15 minutes.

  • Step 5: Analyze the supernatant via high-resolution LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify thiourea-GSH conjugates.

PXR Activation and CYP3A4 mRNA Induction

Causality: The 2-aminothiazole motif is a notorious agonist of the Pregnane X Receptor (PXR), leading to the robust induction of CYP3A4 and severe drug-drug interactions (DDIs)[1].

  • Step 1: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates with a Matrigel overlay to maintain metabolic competence.

  • Step 2 (Self-Validation): Treat cells with the test compound (0.1, 1, and 10 µM) and Rifampicin (10 µM) as a positive control. The assay is only validated if Rifampicin induces a >10-fold increase in CYP3A4 mRNA.

  • Step 3: Incubate for 48 hours, replacing the media and compound daily.

  • Step 4: Lyse the cells, extract total RNA, and synthesize cDNA. Perform RT-qPCR using TaqMan probes specific to CYP3A4 and GAPDH (housekeeping).

  • Step 5: Calculate fold induction relative to the vehicle control (0.1% DMSO) using the 2−ΔΔCt method.

Quantitative Data Synthesis

The table below summarizes the typical baseline in vitro pharmacokinetic parameters observed for the unsubstituted 2-aminothiazole-4-sulfonamide scaffold, serving as a benchmark for lead optimization.

Assay CategoryPK ParameterTypical Baseline ValueMechanistic Interpretation
Permeability Papp​ (A to B) <5×10−6 cm/s Low passive permeability due to high PSA of the sulfonamide group.
Transporter Efflux Efflux Ratio (ER) >2.5 High likelihood of being a P-glycoprotein (P-gp) substrate.
Metabolic Stability CLint​ (HLM) >50 µL/min/mg High hepatic extraction ratio; rapid Phase I metabolism.
Bioactivation GSH Adduct FormationPositive (Detected via MS)High risk of idiosyncratic toxicity via thiourea formation.
CYP Induction CYP3A4 mRNA Fold Change >10 -fold (at 10 µM)Strong PXR activator; high risk of auto-induction and clinical DDIs.

Strategic Optimization

While the 2-aminothiazole-4-sulfonamide scaffold offers excellent primary target engagement (e.g., for Carbonic Anhydrase or NaV1.7), its metabolic liabilities often preclude it from becoming a viable clinical candidate without structural modification[1].

Optimization Strategies:

  • Bioisosteric Replacement: Replacing the 2-aminothiazole ring with a 4-aminopyrimidine or a 1,2,4-thiadiazole can completely abrogate the epoxidation/thiourea bioactivation pathway, though this often requires re-optimizing for lost potency[1].

  • Steric Hindrance: Adding bulky substituents (e.g., trifluoromethyl or tert-butyl groups) adjacent to the sulfur atom of the thiazole ring can sterically block CYP450 access, reducing the rate of epoxidation and subsequent ring scission.

By strictly adhering to the self-validating in vitro protocols outlined in this guide, drug development professionals can accurately quantify these liabilities early in the pipeline, ensuring that only the safest and most metabolically stable sulfonamide derivatives advance to in vivo studies.

References

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities Source: ACS Publications URL:1

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants Source: PMC (PubMed Central) URL:3

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments Source: RSC (Royal Society of Chemistry) URL:4

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: SciSpace URL:2

Sources

Foundational

Hydrogen Bonding Patterns in 2-Aminothiazole-4-Sulfonamide Complexes: A Structural and Mechanistic Guide

Executive Summary In modern structure-based drug design, the failure to achieve target selectivity often stems from a fundamental misunderstanding of dynamic hydrogen-bonding capabilities. The 2-aminothiazole-4-sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the failure to achieve target selectivity often stems from a fundamental misunderstanding of dynamic hydrogen-bonding capabilities. The 2-aminothiazole-4-sulfonamide scaffold is a highly privileged pharmacophore that merges two distinct interaction hubs: the lipophilic, hinge-binding aminothiazole ring and the electrostatic, solvent-accessible sulfonamide group.

This whitepaper synthesizes crystallographic data, thermodynamic principles, and synthetic methodologies to provide a definitive guide on the hydrogen-bonding patterns of these complexes. By understanding the causality behind their solid-state packing and biological target engagement, researchers can rationally design more potent kinase inhibitors, anti-urease agents, and allosteric modulators.

Pharmacophore Logic & Interaction Mapping

The structural versatility of the 2-aminothiazole-4-sulfonamide core is dictated by its dense array of hydrogen bond (H-bond) donors and acceptors. The electron-withdrawing nature of the thiazole ring significantly lowers the pKa of the sulfonamide N-H (often to ~2.65 in related heterocyclic systems), enhancing its capacity as a strong H-bond donor[1]. Conversely, the exocyclic amine and the ring nitrogen of the thiazole serve as a classic donor-acceptor pair, highly complementary to the hinge region of various kinases.

G A 2-Aminothiazole-4-Sulfonamide B Aminothiazole Ring (Kinase Hinge Binder) A->B C Sulfonamide Group (Solvent/Pocket Binder) A->C D Exocyclic Amine Strong H-Bond Donor B->D E Ring Nitrogen Strong H-Bond Acceptor B->E F Sulfonyl Oxygens Dual H-Bond Acceptors C->F G Sulfonamide NH Acidic H-Bond Donor C->G

Fig 1: Pharmacophore mapping of hydrogen bond donors and acceptors in the scaffold.

Solid-State Crystallography: Self-Assembly and Polymorphism

Before evaluating target engagement, it is critical to understand how these molecules behave in the solid state. Sulfonamides natively form robust hydrogen-bonded homodimers or catemers.

In 2-aminothiazole-4-sulfonamides, the classic R22​(8) hydrogen bond motif is frequently observed, where the sulfonamide N-H donates to the sulfonyl oxygen of an adjacent molecule. However, the choice of crystallization solvent dictates the polymorphic outcome. As demonstrated in recent crystallographic assemblies of sulfa-drug derivatives, non-polar or moderately polar solvents preserve these homodimeric units. In contrast, highly polar aprotic solvents like DMSO (polarity index 7.2) act as aggressive H-bond acceptors, cleaving the homodimers to generate solvated, chain-like structures[2].

Target Engagement in Biological Complexes

When transitioning from the crystal lattice to the biological active site, the 2-aminothiazole-4-sulfonamide scaffold exhibits remarkable adaptability.

Kinase Inhibition (e.g., CDK2, CK2)

In cyclin-dependent kinase 2 (CDK2), the aminothiazole acts as a hinge-binding anchor. Molecular dynamics and interaction entropy studies reveal that the thiazole ring nitrogen accepts a stable hydrogen bond from the backbone amide of Leu83, while the exocyclic amine donates a hydrogen bond to the backbone carbonyl of Glu81[3]. The sulfonamide moiety at the 4-position projects outward, forming critical electrostatic and H-bond interactions with lysine residues (e.g., Lys33), significantly improving binding affinity[3]. Similar submicromolar allosteric modulation has been achieved in Protein Kinase CK2, where the scaffold optimizes surface localization and water-displacement thermodynamics[4].

Enzyme Inhibition (e.g., Urease)

In urease and α -glucosidase complexes, the sulfonamide group plays the primary role. The sulfonyl oxygens act as potent acceptors, forming conventional hydrogen bonds (typically 2.8 - 3.3 Å) with side-chain amides of residues like Asn and Gln, while the thiazole ring engages in π -cation and π -anion interactions[5].

Quantitative Data Summary

Table 1: Quantitative Hydrogen Bonding Parameters in 2-Aminothiazole-4-Sulfonamide Complexes

Interaction TypeDonor SourceAcceptor TargetTypical Distance (Å)Biological Target / State
Hinge-Binding Exocyclic Amine (-NH 2​ )Backbone Carbonyl (Glu81)2.80 - 3.10CDK2 Kinase[3]
Hinge-Binding Backbone Amide (Leu83)Thiazole Ring Nitrogen2.90 - 3.20CDK2 Kinase[3]
Homodimerization Sulfonamide (-NH)Sulfonamide (=O)2.75 - 3.05Solid-State Crystal[2]
Solvent Disruption DMSO (Oxygen)Sulfonamide (-NH)2.60 - 2.85Solvated Crystal[2]
Active Pocket Sulfonamide (=O)Asn / Gln (Sidechain)2.85 - 3.35Urease / CK2[4][5]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and structural characterization of these complexes.

Protocol A: Synthesis via N-Sulfonylation

Causality Focus: The use of an aqueous sodium acetate buffer is a deliberate thermodynamic choice. It provides a mild base that neutralizes the HCl byproduct driving the reaction forward, without hydrolyzing the highly reactive sulfonyl chloride before it can react with the less nucleophilic exocyclic amine[5].

  • Preparation: Dissolve 2-aminothiazole (1.0 eq) and sodium acetate (1.5 eq) in distilled water (15 mL per gram of amine).

  • Activation: Heat the reaction mixture to 80–85 °C to ensure complete dissolution and kinetic activation of the amine.

  • Coupling: Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise to the stirring solution.

  • Monitoring: Stir continuously for 4 hours. The phase transition from a yellow, sticky intermediate to a finely powdered light-brown solid indicates reaction completion. Verify via TLC (n-hexane:ethyl acetate, 2:1).

  • Isolation: Isolate the product via vacuum filtration, wash thoroughly with cold distilled water to remove salts, and recrystallize from absolute ethanol to yield the pure 2-aminothiazole-4-sulfonamide[5].

Protocol B: Crystallization and X-Ray Diffraction (XRD) Analysis

Causality Focus: Solvent selection dictates the H-bond network. Slow evaporation in a vibration-free environment prevents kinetic trapping, allowing the system to reach its thermodynamic minimum (homodimers in EtOH, solvated chains in DMSO)[2].

  • Solvation: Dissolve 50 mg of the purified compound in a minimal volume of absolute ethanol.

  • Nucleation: Puncture the cap of the vial with a narrow needle and allow slow evaporation at ambient temperature (20-25 °C) over 5-7 days.

  • Mounting: Harvest a single crystal (optimal dimensions ~0.1–0.3 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric moisture degradation.

  • Data Collection: Collect diffraction data at 100 K using Mo-K α radiation ( λ = 0.71073 Å). The cryogenic temperature minimizes atomic thermal motion, allowing for the precise resolution of hydrogen atom positions.

  • Phase Resolution: Solve the structure using direct methods and refine via full-matrix least-squares on F2 . Map the electron density to accurately assign the N-H and O-H coordinates.

Workflow A 1. N-Sulfonylation B 2. Purification A->B C 3. Slow Evaporation B->C D 4. X-Ray Diffraction C->D E 5. Density Mapping D->E F 6. H-Bond Analysis E->F

Fig 2: Experimental workflow from synthesis to crystallographic H-bond analysis.

Sources

Exploratory

The 2-Aminothiazole-4-Sulfonamide Scaffold in Medicinal Chemistry: Structural Insights, Target Modalities, and Drug Design Strategies

Executive Summary In the landscape of rational drug design, privileged scaffolds serve as the architectural foundation for developing highly selective therapeutics. The 2-aminothiazole-4-sulfonamide core (and its regiois...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, privileged scaffolds serve as the architectural foundation for developing highly selective therapeutics. The 2-aminothiazole-4-sulfonamide core (and its regioisomeric derivatives) represents a masterclass in pharmacophoric efficiency. By combining the hydrogen-bonding capacity of the 2-amino group, the hydrophobic and electronic tuning of the thiazole ring, and the quintessential metal-coordinating power of the sulfonamide moiety, this scaffold has driven breakthroughs across multiple therapeutic areas. This technical whitepaper dissects the physicochemical rationale, synthetic methodologies, and self-validating experimental protocols required to deploy this scaffold against metalloenzymes (Carbonic Anhydrases), voltage-gated ion channels (Nav1.7), and oncogenic kinases [1][2][3].

Structural and Physicochemical Rationale

The success of the 2-aminothiazole-4-sulfonamide scaffold is rooted in its unique multiparameter optimization (MPO) profile.

  • The Thiazole Core: Acts as a bioisosteric replacement for phenyl or pyridine rings, offering a lower logP and improved aqueous solubility. Its electron-rich nature makes it an excellent hydrogen bond acceptor.

  • The 2-Amino Substituent: Provides a versatile vector for "tail approach" modifications. Functionalizing this amine (via amides, ureas, or alkylation) allows medicinal chemists to probe the outer hydrophilic/hydrophobic rims of target active sites without disrupting the core binding mode [2].

  • The 4-Sulfonamide Group: The primary warhead. At physiological pH, the sulfonamide ( pKa​≈7.0−8.5 ) exists in an equilibrium between its neutral and anionic forms. The deprotonated nitrogen is a potent Zinc-Binding Pharmacophore (ZBP), displacing catalytic water molecules in metalloenzymes [3].

Mechanism Zn Catalytic Zn2+ Ion Water Displaced Catalytic Water Zn->Water Release Sulfonamide 4-Sulfonamide Anion (Zinc Binding Pharmacophore) Sulfonamide->Zn Coordinate Bond (Displaces H2O) Thiazole Thiazole Core (Hydrophobic Anchor) Thiazole->Sulfonamide Scaffold Amino 2-Amino Group (Tail Modifications) Amino->Thiazole Scaffold

Pharmacophoric binding model of 2-aminothiazole-4-sulfonamide in the metalloenzyme active site.

Target Modalities

The Metalloenzyme Paradigm: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. Human CA isoforms are heavily implicated in pathologies ranging from glaucoma (hCA II) to solid tumor survival under hypoxia (hCA IX and XII). The 2-aminothiazole sulfonamide core is uniquely suited for CA inhibition because the thiazole ring perfectly aligns with the hydrophobic pocket (Val121, Leu198) of the CA active site, while the sulfonamide anion directly coordinates the Zn2+ ion [3].

Voltage-Gated Sodium Channels: Nav1.7 for Chronic Pain

Beyond metalloenzymes, arylsulfonamide-thiazole hybrids have emerged as potent, non-opioid analgesics targeting Nav1.7. Here, the causality of the design shifts: the sulfonamide does not bind a metal but acts as a critical hydrogen bond donor/acceptor network within the voltage-sensor domain. Fluorination or strategic substitution at the 4/5 positions of the thiazole ring is often employed to mitigate oxidative metabolism (N-demethylation) while maintaining state-dependent channel block [1].

Oncogenic Kinases

The 2-aminothiazole core is a frequent hitter in kinase inhibition (e.g., Dasatinib). When hybridized with a sulfonamide group, these molecules can simultaneously target kinase hinge regions (via the 2-amino group) and solvent-exposed regions (via the sulfonamide), yielding potent PI3K α and CK2 inhibitors for oncology [2].

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) data across various therapeutic targets, highlighting the potency of the scaffold.

Target Enzyme / ChannelScaffold VariationPotency ( Ki​ or IC50​ )Primary Therapeutic Indication
hCA II (Cytosolic)2-Aminothiazole-sulfonamides3.5 – 45.4 nM ( Ki​ )Glaucoma, Diuretics
hCA IX (Transmembrane)Thiazolylsulfonamide congeners3.1 – 77.2 nM ( Ki​ )Solid Tumors (Hypoxia)
Nav1.7 (Ion Channel)Arylsulfonamide-thiazoles310 nM – 8.8 μ M ( IC50​ )Chronic Pain (Non-opioid)
PI3K α (Kinase)Naphthalene-azine-thiazoles 0.225 μ M ( IC50​ )Ovarian Cancer

Rational Synthesis Workflows

Synthesizing 2-aminothiazole-4-sulfonamides requires careful orchestration of protecting group chemistry. Because the free 2-amino group is highly electron-donating and susceptible to oxidation, direct chlorosulfonation leads to polymeric tars.

Causality in Design: If the 5-position is unsubstituted, electrophilic aromatic substitution (chlorosulfonation) naturally favors C5. To force substitution at C4, the C5 position must be blocked (e.g., 5-phenyl-1,3-thiazole)[4], or the 4-sulfonamide must be constructed de novo via a Hantzsch cyclization using an α -haloketone bearing a sulfonate precursor.

Synthesis Step1 1. Amine Protection (Ac2O / Pyridine) Reason1 Prevents oxidative degradation of the free amine Step1->Reason1 Step2 2. Chlorosulfonation (ClSO3H, 0°C -> RT) Step1->Step2 Reason2 Electrophilic substitution Requires C5 blocking for C4 direction Step2->Reason2 Step3 3. Amination (R-NH2, Et3N, DCM) Step2->Step3 Step4 4. Deprotection (Acidic/Basic Hydrolysis) Step3->Step4 Product 2-Aminothiazole-4-sulfonamide Step4->Product

Step-by-step synthetic workflow emphasizing the necessity of amine protection.

Step-by-Step Synthesis Protocol (C5-Blocked Route)
  • Protection: Dissolve 5-phenyl-2-aminothiazole (1.0 eq) in anhydrous pyridine. Add acetic anhydride (1.5 eq) dropwise at 0°C. Stir for 2 hours at room temperature to yield the N-acetyl protected intermediate.

  • Chlorosulfonation: Carefully add the protected thiazole to neat chlorosulfonic acid (10.0 eq) at 0°C. Causality: The vast excess of acid acts as both solvent and reagent, driving the thermodynamically unfavorable formation of the sulfonyl chloride at the C4 position. Heat to 60°C for 4 hours.

  • Quenching: Pour the mixture over crushed ice to precipitate the 4-sulfonyl chloride. Critical Step: Isolate rapidly via filtration and use immediately, as sulfonyl chlorides hydrolyze in ambient moisture.

  • Amination: Dissolve the sulfonyl chloride in anhydrous DCM. Add the desired amine (1.2 eq) and triethylamine (2.0 eq). Stir at room temperature for 12 hours.

  • Deprotection: Reflux the resulting sulfonamide in 2M HCl/Ethanol (1:1) for 4 hours to cleave the acetyl group, yielding the final 2-aminothiazole-4-sulfonamide.

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, biological evaluation must utilize self-validating assay architectures.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Standard UV-Vis spectrophotometry cannot capture the kinetics of CA because the CO2​ hydration reaction is extraordinarily fast ( kcat​≈106s−1 ). Stopped-flow techniques are mandatory.

Buffer Rationale: Use 20 mM HEPES buffer (pH 7.4) rather than Tris. Causality: Tris contains primary amines that can weakly coordinate the active site zinc, artificially inflating the apparent Ki​ of your inhibitor.

  • Reagent Preparation:

    • Syringe 1: Recombinant hCA II (10 nM) + Phenol Red indicator (0.2 mM) + Inhibitor (varying concentrations, 0.1 nM to 1 μ M) in HEPES buffer.

    • Syringe 2: CO2​ -saturated water (prepared by bubbling CO2​ gas through ultra-pure water at 20°C for 30 minutes, yielding 30 mM CO2​ ).

  • Execution: Rapidly mix Syringe 1 and Syringe 2 (1:1 ratio) in the stopped-flow instrument.

  • Detection: Monitor the absorbance decay at 558 nm (Phenol red transitioning from red to yellow as H+ is produced).

  • Self-Validation Check: Run Acetazolamide (AAZ) as a positive control. The assay is only valid if the calculated Ki​ for AAZ falls between 10–15 nM. Calculate the Z'-factor; a value > 0.6 indicates robust assay mechanics.

Protocol B: Nav1.7 Electrophysiology (Patch Clamp)

Arylsulfonamides exhibit state-dependent inhibition, binding preferentially to the inactivated state of the sodium channel.

  • Cell Preparation: Use HEK293 cells stably expressing human Nav1.7.

  • Voltage Protocol (Causality):

    • Resting State Block: Hold cells at a hyperpolarized potential (-120 mV) where channels are fully resting. Apply a test pulse to 0 mV.

    • Inactivated State Block: Hold cells at a depolarized potential (-60 mV) for 8 seconds to drive channels into the inactivated state, followed by a brief 20 ms recovery pulse to -120 mV, then a test pulse to 0 mV.

  • Validation: The IC50​ derived from the -60 mV protocol should be significantly lower (more potent) than the -120 mV protocol. If this state-dependent shift is absent, the compound is likely acting via non-specific membrane disruption rather than true pore/voltage-sensor binding [1].

Conclusion and Future Perspectives

The 2-aminothiazole-4-sulfonamide scaffold remains a cornerstone of modern drug discovery. Its ability to be precisely tuned—balancing zwitterionic properties for oral bioavailability while maintaining extreme potency for metalloenzymes and ion channels—makes it an indispensable tool for medicinal chemists. Future innovations will likely see this scaffold utilized in Proteolysis Targeting Chimeras (PROTACs), leveraging the sulfonamide moiety as a high-affinity anchor for target protein degradation.

References

  • Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile ACS Medicinal Chemistry Letters URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Medicinal Chemistry Research / National Institutes of Health (PMC) URL:[Link]

  • Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives Russian Journal of General Chemistry (via ResearchGate) URL:[Link]

Foundational

High-Resolution Profiling of 2-Aminothiazole-4-Sulfonamide Binding to Carbonic Anhydrase: Mechanisms, Thermodynamics, and Isoform Selectivity

As the demand for isoform-selective metalloenzyme inhibitors accelerates in oncology and ophthalmology, the 2-aminothiazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore. Carbonic anhydrases (CAs, EC 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for isoform-selective metalloenzyme inhibitors accelerates in oncology and ophthalmology, the 2-aminothiazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore. Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-dependent metalloenzymes responsible for the reversible hydration of carbon dioxide. While non-specific CA inhibitors (CAIs) like acetazolamide provide broad-spectrum efficacy, their off-target effects necessitate the development of highly selective agents.

This technical guide dissects the binding affinity, thermodynamic landscape, and structural mechanics of 2-aminothiazole-4-sulfonamide derivatives against key human CA (hCA) isoforms. By exploring the causality behind experimental workflows, this document provides drug development professionals with a robust framework for evaluating CA-ligand interactions.

The Structural Mechanics of Binding

The profound binding affinity of 2-aminothiazole-4-sulfonamides to hCAs is driven by a highly conserved bipartite recognition mechanism: primary zinc coordination and secondary active-site interactions.

The Zinc-Binding Group (ZBG) Dynamics

The primary anchor for this class of molecules is the sulfonamide moiety ( −SO2​NH2​ ). To achieve catalytic inhibition, the sulfonamide approaches the active site in a neutral state but undergoes deprotonation ( pKa​≈7.0−8.0 ) as it enters the thermodynamic minimum of the binding pocket[1]. The resulting deprotonated nitrogen anion displaces the zinc-bound hydroxide ion/water molecule, coordinating directly with the catalytic Zn2+ ion in a tetrahedral geometry[2].

Simultaneously, the sulfonamide oxygen and nitrogen atoms establish a critical hydrogen-bonding network with the highly conserved Thr199 residue[3]. Thr199 acts as the gatekeeper of the active site; its interaction with the sulfonamide is the fundamental prerequisite for nanomolar affinity across all catalytically active hCA isoforms.

Scaffold Orientation and Isoform Selectivity

While the ZBG anchors the molecule, the 2-aminothiazole ring dictates isoform selectivity. The active site of hCAs is amphiphilic, divided into a hydrophobic half (containing residues like Val121, Val143, Leu198) and a hydrophilic half (containing His64, Asn62)[3]. The 2-aminothiazole scaffold, particularly when substituted at the 5-position or the 2-amino group, extends into these regions. Tumor-associated transmembrane isoforms (hCA IX and XII) possess distinct topological variations in these outer pockets compared to the cytosolic isoforms (hCA I and II), allowing rationally designed 2-aminothiazole derivatives to achieve high selectivity for cancer targets[4].

G Ligand 2-Aminothiazole-4-Sulfonamide ZBG Sulfonamide Anion (-SO2NH-) Ligand->ZBG Deprotonation (pKa ~7-8) Thiazole 2-Aminothiazole Ring Ligand->Thiazole Scaffold Orientation Zn Catalytic Zn2+ Ion ZBG->Zn Tetrahedral Coordination (Displaces OH-) Thr199 Thr199 Residue ZBG->Thr199 Hydrogen Bonding (NH and O atoms) Hydrophobic Hydrophobic Pocket (Val121, Val143, Leu198) Thiazole->Hydrophobic Van der Waals Interactions

Molecular binding mechanism of 2-aminothiazole-4-sulfonamide within the hCA active site.

Quantitative Affinity Profiling

The therapeutic utility of 2-aminothiazole-4-sulfonamides hinges on their differential inhibition constants ( Ki​ ). Cytosolic hCA I and II are primary targets for glaucoma and edema, whereas hCA IX and XII are critical targets in hypoxic tumor microenvironments. Table 1 synthesizes the quantitative binding affinities of optimized 2-aminothiazole-sulfonamide derivatives across these isoforms.

Table 1: Comparative Binding Affinities ( Ki​ ) of 2-Aminothiazole-Sulfonamides

Target IsoformCellular LocalizationPrimary Pathology Ki​ Range (nM)*Selectivity Drivers
hCA I CytosolicRetinal/Cerebral Edema58.0 – 3,510Tolerates small, polar substituents.
hCA II CytosolicGlaucoma, Epilepsy0.9 – 341.0Highly sensitive to H-bonding at Asn67.
hCA IX TransmembraneHypoxic Solid Tumors9.2 – 19.5Favors bulky, lipophilic tail extensions.
hCA XII TransmembraneTumor Progression9.2 – 16.8Driven by hydrophobic interactions at Val121.

*Data aggregated from competitive inhibition assays using stopped-flow techniques[5][6].

Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

To rationally design next-generation inhibitors, the observed binding free energy ( ΔGobs​ ) must be deconvoluted into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. Because sulfonamide binding is coupled to protonation events (deprotonation of the inhibitor and protonation of the zinc-bound hydroxide), raw ITC data only yields observed thermodynamics. To extract the intrinsic thermodynamic parameters, experiments must be conducted across multiple pH levels and buffers with varying enthalpies of ionization[7][8].

Protocol 1: Self-Validating ITC Workflow for Intrinsic Thermodynamics

Rationale: This protocol utilizes a rigorous DMSO-matching technique to eliminate heats of dilution, ensuring that the integrated thermal peaks represent purely biomolecular interaction events.

  • Protein and Ligand Preparation (The Matching Principle):

    • Dialyze purified recombinant hCA (e.g., hCA II) exhaustively against a 50 mM sodium phosphate buffer (pH 7.4) containing 100 mM NaCl.

    • Prepare the 2-aminothiazole-4-sulfonamide ligand stock in 100% DMSO.

    • Dilute the ligand into the exact same dialysate used for the protein, yielding a final ligand concentration of 150 µM and a final DMSO concentration of 2% (v/v).

    • Spike the protein sample with DMSO to exactly 2% (v/v) to ensure perfect solvent matching. Final protein concentration should be 15 µM.

  • Degassing and Equilibration:

    • Degas both samples under vacuum at 24.5°C for 10 minutes to prevent bubble formation within the calorimetric cell, which causes severe baseline artifacts.

  • Titration Execution:

    • Load the protein into the sample cell (typically ~1.4 mL) and the ligand into the injection syringe.

    • Set the ITC instrument (e.g., MicroCal VP-ITC) to 25°C.

    • Program 25 injections of 10 µL each, with a 180-second spacing between injections to allow the thermal signal to return to baseline.

    • Self-Validation Step: The first injection must be 1 µL (a "dummy" injection) to account for syringe tip diffusion; this data point is discarded during analysis.

  • Control Titration:

    • Titrate the ligand into the buffer (containing 2% DMSO but no protein) to measure the heat of dilution. Subtract this background from the raw binding isotherm.

  • Data Deconvolution:

    • Fit the baseline-corrected data to a one-site binding model to obtain Kd​ , ΔHobs​ , and ΔSobs​ .

    • Calculate intrinsic parameters by subtracting the protonation contributions of the buffer and the sulfonamide group[7].

ITC Prep 1. Sample Preparation Dialysis & 2% DMSO Matching Degas 2. Degassing Vacuum at 24.5°C Prep->Degas Titration 3. ITC Titration Cell: 15µM CA | Syringe: 150µM Ligand Degas->Titration RawData 4. Thermogram Acquisition Integration of Heat Pulses Titration->RawData Analysis 5. Thermodynamic Deconvolution Extract Intrinsic ΔG, ΔH, ΔS RawData->Analysis

Self-validating Isothermal Titration Calorimetry (ITC) workflow for CA-ligand thermodynamics.

Kinetic Validation: Stopped-Flow CO2 Hydration Assay

While ITC provides thermodynamic depth, the physiological efficacy of the inhibitor is best validated by its ability to halt the catalytic hydration of CO2​ . The stopped-flow photometric assay remains the gold standard for determining the inhibition constant ( Ki​ ).

Protocol 2: Stopped-Flow Photometric Assay

Rationale: CAs are among the fastest enzymes known ( kcat​≈106 s−1 ). Standard steady-state kinetics cannot capture this speed. Stopped-flow spectrophotometry monitors the rapid drop in pH (via an indicator) as CO2​ is converted to HCO3−​ and H+ .

  • Reagent Setup:

    • Syringe 1 (Enzyme/Inhibitor): Prepare a solution containing 10 nM hCA, 0.2 mM Phenol Red (pH indicator), and varying concentrations of the 2-aminothiazole-4-sulfonamide inhibitor (0.1 nM to 10 µM) in 20 mM HEPES buffer (pH 7.5) with 10 mM Na2​SO4​ (to maintain constant ionic strength).

    • Syringe 2 (Substrate): Prepare a saturated CO2​ solution (~15 mM) in pure water at 20°C.

  • Incubation:

    • Incubate the Enzyme/Inhibitor mixture for 15 minutes at room temperature. Causality: Sulfonamide binding to the zinc ion is a relatively slow process; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Rapid Mixing and Acquisition:

    • Rapidly mix equal volumes from Syringe 1 and Syringe 2 in the stopped-flow observation chamber.

    • Monitor the absorbance decrease at 557 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window.

  • Data Analysis (Self-Validation):

    • Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve (typically the first 5-10% of the reaction).

    • Plot v0​ against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to derive the Ki​ . If the Ki​ is within the nanomolar range, standard Michaelis-Menten assumptions fail, making the Morrison fit mandatory for scientific integrity.

Structural Validation: X-Ray Crystallography

To definitively confirm the binding pose hypothesized by thermodynamic and kinetic data, X-ray crystallography of the hCA-ligand complex is required.

Protocol 3: Co-Crystallization and Structure Determination
  • Complex Formation:

    • Concentrate purified hCA to 10 mg/mL in 50 mM Tris-HCl (pH 8.0).

    • Add a 5-fold molar excess of the 2-aminothiazole-4-sulfonamide inhibitor (dissolved in 100% DMSO) to the protein solution. Ensure final DMSO concentration does not exceed 5% to prevent protein denaturation.

    • Incubate for 2 hours on ice to allow complex formation.

  • Crystallization (Hanging Drop Vapor Diffusion):

    • Mix 2 µL of the protein-ligand complex with 2 µL of reservoir solution (typically 1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).

    • Suspend the drop over 500 µL of reservoir solution in a 24-well VDX plate.

    • Incubate at 18°C. Crystals typically appear within 3 to 7 days.

  • Data Collection and Refinement:

    • Cryoprotect the crystals by briefly soaking them in the reservoir solution supplemented with 20% (v/v) glycerol.

    • Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (e.g., 100 K, λ=1.0A˚ ).

    • Self-Validation Metric: Refine the structure using molecular replacement (using a native hCA structure, e.g., PDB ID 3KS3, as a search model). A scientifically sound model must yield an Rfree​ value below 25% and an Rwork​ below 20% at a resolution of 1.5 - 2.0 Å[2].

References

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. National Center for Biotechnology Information (PMC).[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information (PMC).[Link]

  • Design, Synthesis, Characterization and Exploration of Biological Efficacy of Iminothiazoline Sulfonamide Hybrids as Efficient Inhibitor of Carbonic Anhydrase. ResearchGate.[Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.[Link]

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews (ACS Publications).[Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. ResearchGate.[Link]

  • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Taylor & Francis.[Link]

  • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLOS One.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Aminothiazole-4-Sulfonamide

Strategic Rationale & Mechanistic Insights The 2-aminothiazole-4-sulfonamide scaffold (CAS: 738533-51-2)[1] is a highly valued pharmacophore utilized in the design of kinase inhibitors and other advanced therapeutics. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The 2-aminothiazole-4-sulfonamide scaffold (CAS: 738533-51-2)[1] is a highly valued pharmacophore utilized in the design of kinase inhibitors and other advanced therapeutics. A fundamental challenge in functionalizing the 2-aminothiazole core is its inherent electronic bias. Direct electrophilic aromatic substitution (such as chlorosulfonation) of 2-aminothiazole predominantly occurs at the highly nucleophilic C5 position.

To selectively install a sulfonamide moiety at the C4 position, a pre-functionalization strategy is mandatory. The most robust and field-proven approach involves the initial synthesis of a 4-(benzylsulfanyl)thiazole derivative[2]. The benzyl thioether acts as a stable placeholder that can be subsequently cleaved and oxidized to a sulfonyl chloride. While traditional oxidative chlorination methods employ hazardous chlorine gas[3], modern, safer protocols utilize Trichloroisocyanuric acid (TCCA) as a bench-stable and highly efficient alternative for the oxidative cleavage of benzyl thioethers[4].

Experimental Workflow

G A Precursor Synthesis (Hantzsch Cyclization) B 4-(Benzylsulfanyl)thiazol-2-amine (Stable Thioether Intermediate) A->B Step 0 C Oxidative Chlorination Reagents: TCCA, AcOH, MeCN/H2O Temp: 0 °C to RT B->C Step 1 D 2-Aminothiazole-4-sulfonyl chloride (Reactive Electrophile) C->D C-S Cleavage & Oxidation E Nucleophilic Amidation Reagents: NH4OH or NH3 Temp: 0 °C to RT D->E Step 2 F 2-Aminothiazole-4-sulfonamide (Target API Building Block) E->F Acyl Substitution

Workflow for the synthesis of 2-aminothiazole-4-sulfonamide via oxidative chlorination.

Step-by-Step Synthesis Protocols

Protocol 1: Oxidative Chlorination to 2-Aminothiazole-4-sulfonyl chloride

Causality & Design: TCCA acts as a bifunctional oxidant and chlorinating agent. The reaction proceeds via a sulfoxide intermediate, followed by chlorosulfonium formation and C-S bond cleavage (via an SN1 mechanism) to yield a sulfenyl chloride. This species is further oxidized in the presence of water to the target sulfonyl chloride[4]. Acetic acid is added as a crucial additive to optimize the reaction kinetics by catalyzing the release of active chlorinating species[4].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzylsulfanyl)thiazol-2-amine (1.0 mmol) in a biphasic solvent system of acetonitrile (10.9 mL) and distilled water (1.2 mL)[4].

  • Acidification: Add glacial acetic acid (520 μL) to the mixture[4].

  • Temperature Control: Immerse the flask in an ice-water bath and cool the mixture to 0 °C.

    • Self-Validation: Ensure the internal temperature reaches 0 °C before proceeding. This is critical to prevent a runaway exothermic oxidation and minimize over-oxidation byproducts.

  • Oxidation: Add Trichloroisocyanuric acid (TCCA, 2.5 equiv) portion-wise over 15 minutes to carefully manage the exotherm[4].

  • Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for 3 hours[4].

    • Self-Validation: Monitor the disappearance of the starting thioether via LC-MS or TLC (using a UV-active stain).

  • Workup: Quench the reaction with cold water and extract immediately with dichloromethane (DCM).

    • Expert Insight: Sulfonyl chlorides are highly sensitive to hydrolysis. Dry the organic layer rapidly over anhydrous Na2SO4, filter, and concentrate under reduced pressure at ambient temperature (avoid excessive heat). Use the crude intermediate immediately in the next step.

Protocol 2: Nucleophilic Amidation to 2-Aminothiazole-4-sulfonamide

Causality & Design: The highly electrophilic sulfonyl chloride undergoes nucleophilic acyl substitution when exposed to ammonia. An excess of ammonia is utilized to serve a dual purpose: it acts as the nucleophile for the substitution and as a base to neutralize the generated HCl byproduct, thereby driving the reaction to completion[5].

  • Preparation: Dissolve the crude 2-aminothiazole-4-sulfonyl chloride (approx. 1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to minimize competitive hydrolysis of the sulfonyl chloride by any trace moisture.

  • Amidation: Slowly add concentrated aqueous ammonium hydroxide (NH4OH, 5.0 equiv) dropwise to the vigorously stirring solution[5]. Alternatively, anhydrous ammonia gas can be bubbled directly into the solution.

  • Reaction: Maintain stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1.5 hours.

    • Self-Validation: Confirm the complete consumption of the sulfonyl chloride intermediate via TLC. The highly polar sulfonamide product will have a significantly lower Rf value than the sulfonyl chloride.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Suspend the resulting residue in cold distilled water to dissolve the ammonium chloride salts.

  • Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold water, and dry under high vacuum at 40 °C to afford pure 2-aminothiazole-4-sulfonamide[6].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields based on established literature protocols for these transformation classes.

StepReaction ClassReagents & SolventsTemperature & TimeExpected Yield
1 Oxidative ChlorinationTCCA (2.5 eq), AcOH, MeCN/H2O0 °C to RT, 3 h75% – 85%
2 Nucleophilic AmidationNH4OH (aq) (5.0 eq), THF0 °C to RT, 2 h80% – 90%

References

  • AccelaChem. "4-(Benzylthio)-N-Boc-2-aminothiazole".
  • Severina, A. O., et al. "Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives". Russian Journal of General Chemistry.
  • Langler, R. F. "A facile synthesis of sulfonyl chlorides". Canadian Journal of Chemistry.
  • Google Patents. "US10227331B2 - Metallo-β-lactamase inhibitors".
  • ACS Publications. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides". The Journal of Organic Chemistry.
  • Google Patents. "CN104031021A - Method for preparing intermediate thiophene sulfonamide of brinzolamide".

Sources

Application

Application Note: High-Sensitivity HILIC-MS/MS Quantification of 2-Aminothiazole-4-Sulfonamide in Biological Matrices

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers. Executive Summary The quantification of small, highly polar pharmaceutical intermediates and metabolites in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers.

Executive Summary

The quantification of small, highly polar pharmaceutical intermediates and metabolites in biological matrices presents a persistent challenge in bioanalysis. 2-aminothiazole-4-sulfonamide (C₃H₅N₃O₂S₂, MW 179.22) is an amphoteric, highly hydrophilic molecule. Traditional Reversed-Phase Liquid Chromatography (RP-LC) methods fail to retain this analyte, resulting in void-volume elution, severe matrix-induced ion suppression, and poor assay reproducibility.

This application note details an optimized, self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) . Designed in accordance with ICH M10 bioanalytical guidelines[1], this protocol ensures robust retention, exceptional sensitivity, and high-throughput reliability for PK and toxicokinetic studies.

Physicochemical Profiling & The Analytical Challenge

To develop a robust method, we must first understand the causality dictated by the analyte's molecular structure:

  • High Polarity (LogP < 0): The combination of a thiazole ring, a primary amine, and a sulfonamide group makes the molecule highly water-soluble. On a standard C18 column, it lacks the hydrophobicity required for partitioning into the stationary phase.

  • Amphoteric Nature: The 2-amino group acts as a weak base (pKa ~5.3), while the sulfonamide group acts as a weak acid (pKa ~10.0).

  • Ion Suppression Risk: Because polar compounds elute early in RP-LC, they co-elute with endogenous salts and polar phospholipids, which aggressively compete for charge in the Electrospray Ionization (ESI) source, neutralizing the analyte signal[2].

Strategic Solution: HILIC and MCX

To circumvent these issues, we employ HILIC . In HILIC, the mobile phase is highly organic (e.g., >80% Acetonitrile), and the stationary phase is highly polar (e.g., Amide-bonded). The retention mechanism relies on the partitioning of the polar analyte into a water-rich layer immobilized on the stationary phase surface[3].

For sample cleanup, MCX SPE leverages the basicity of the 2-amino group. By acidifying the sample, we protonate the amine, allowing it to bind strongly to the sulfonic acid groups of the SPE sorbent via ionic interactions, while neutral and acidic interferences are washed away with 100% organic solvent[4].

Method_Logic A Analyte Properties Highly Polar, Amphoteric (LogP < 0) B Chromatographic Challenge Void volume elution on RP-C18 A->B C HILIC Separation Strategy Partitioning in water-rich stationary layer B->C D Mobile Phase Optimization High ACN enhances ESI+ desolvation C->D E MS/MS Detection MRM: m/z 180.0 -> 100.0 D->E F Self-Validating System ICH M10 Compliance & IS Tracking E->F

Logical progression of HILIC-MS/MS method development for polar analytes.

Experimental Protocols

Reagents and Materials
  • Analytical Standards: 2-aminothiazole-4-sulfonamide (>99% purity) and its Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₃-labeled analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (HCOOH), Ammonium Formate, and Ammonium Hydroxide (NH₄OH).

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent mixed-mode strong cation exchange polymeric sorbent.

Sample Preparation (MCX SPE Workflow)

Expertise Note: The critical step in this protocol is the pH control. The plasma sample must be acidified to at least 2 pH units below the pKa of the amine (pH ~3) to ensure 100% protonation and maximum ionic binding to the sorbent.

  • Sample Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS working solution. Add 200 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of MeOH, followed by 1 mL of LC-MS Water through the MCX cartridge.

  • Loading: Apply the acidified sample to the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and hydrophilic neutral compounds.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: This crucial step removes hydrophobic phospholipids and proteins that cause ion suppression, while the analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute with 1 mL of 5% NH₄OH in MeOH. The high pH neutralizes the amine, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 ACN:Water).

SPE_Workflow N1 1. Condition Cartridge 1 mL MeOH, 1 mL H2O N2 2. Load Sample Plasma acidified with 2% HCOOH (pH ~3) N1->N2 N3 3. Wash 1 (Aqueous) 1 mL 2% HCOOH in H2O N2->N3 N4 4. Wash 2 (Organic) 1 mL 100% MeOH N3->N4 N5 5. Elute Analyte 1 mL 5% NH4OH in MeOH N4->N5 N6 6. Reconstitute Evaporate & dissolve in 95:5 ACN:H2O N5->N6

Mixed-Mode Cation Exchange (MCX) SPE workflow for 2-aminothiazole-4-sulfonamide.

Chromatographic Conditions (HILIC)

We utilize an Ethylene Bridged Hybrid (BEH) Amide column. The amide surface provides a neutral, highly polar hydrogen-bonding environment that strongly retains the water layer necessary for HILIC partitioning[5].

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains constant protonation of the analyte to prevent peak tailing).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.4595
1.00.4595
4.00.44060
5.00.44060
5.10.4595
7.00.4595

Note: In HILIC, the gradient runs from high organic to high aqueous—the exact opposite of RP-LC.

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+). The high organic content of the HILIC mobile phase drastically lowers the surface tension of the eluent droplets, leading to highly efficient desolvation and a massive boost in ESI sensitivity.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
2-aminothiazole-4-sulfonamide (Quantifier)180.0100.06025
2-aminothiazole-4-sulfonamide (Qualifier)180.0163.06015
SIL-IS (¹³C₃-analog)183.0103.06025

Mechanistic insight: The primary transition (180.0 → 100.0) represents the cleavage and loss of the sulfonamide group (-SO₂NH₂, 80 Da), leaving the stable 2-aminothiazole cation.

Trustworthiness: Establishing a Self-Validating System

A bioanalytical method is only as strong as its internal quality controls. To ensure absolute data integrity, this protocol is designed as a self-validating system compliant with ICH M10 guidelines[1].

  • Dynamic Recovery Tracking: By spiking the SIL-IS into the biological matrix before extraction, any variations in SPE recovery or matrix-induced ion suppression are mathematically normalized. The SIL-IS co-elutes exactly with the analyte, experiencing the exact same ionization environment.

  • System Suitability Testing (SST): Prior to any analytical batch, an SST sample (neat standard at the Low QC level) is injected to verify column theoretical plates, peak asymmetry (Tailing factor ≤ 1.5), and minimum signal-to-noise ratio (S/N ≥ 10).

Table 3: ICH M10 Validation Acceptance Criteria Summary

Validation ParameterICH M10 Regulatory RequirementMethod Performance Target
Accuracy ±15% of nominal concentration (±20% at LLOQ)92% – 108%
Precision (CV%) ≤15% (≤20% at LLOQ)< 8% across all QC levels
Matrix Effect IS-normalized Matrix Factor CV ≤15%CV < 5% (Demonstrating effective MCX cleanup)
Carryover ≤20% of LLOQ response in blank after ULOQUndetectable (Due to high aqueous wash step in gradient)

Conclusion

The quantification of 2-aminothiazole-4-sulfonamide requires a deliberate departure from standard reversed-phase methodologies. By aligning the sample preparation chemistry (MCX SPE) and the chromatographic retention mechanism (HILIC) with the unique amphoteric and highly polar properties of the analyte, we eliminate matrix interference and ion suppression. The resulting LC-MS/MS method is highly sensitive, theoretically sound, and rigorously compliant with global bioanalytical validation standards.

Sources

Method

Introduction: The Therapeutic Potential of the 2-Aminothiazole-Sulfonamide Scaffold

An in-depth guide to assessing the biological activity of 2-aminothiazole-4-sulfonamide and its derivatives through robust cell viability protocols. The 2-aminothiazole scaffold is a "privileged structure" in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to assessing the biological activity of 2-aminothiazole-4-sulfonamide and its derivatives through robust cell viability protocols.

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its chemical versatility allows for substitutions that can fine-tune its therapeutic actions.[2] When combined with a sulfonamide moiety—a key functional group in many clinically approved drugs—the resulting 2-aminothiazole-sulfonamide derivatives present a promising class of compounds for drug discovery.[3]

Sulfonamides are well-known for their role as carbonic anhydrase inhibitors, which has applications in treating diseases like glaucoma and epilepsy.[4][5] More recently, their activity against cancer-related carbonic anhydrase isoforms has made them attractive targets for oncology research.[6][7][8] Consequently, accurately determining the effect of novel 2-aminothiazole-4-sulfonamide derivatives on cell viability and proliferation is a critical first step in evaluating their therapeutic potential and toxicological profile.[9][10]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute reliable cell viability assays for this specific class of compounds. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the protocols are self-validating and the data generated is robust and reproducible.

Part 1: Core Principles and Strategic Assay Selection

Cell viability assays are essential tools that offer a quantitative measure of overall cell health. These assays function by measuring a specific marker of cellular activity, such as metabolic function, ATP content, or membrane integrity.[10] For 2-aminothiazole-4-sulfonamide compounds, the most common and validated approaches are metabolic assays, which gauge the enzymatic activity of viable cells.

Tetrazolium-Based Colorimetric Assays (MTT & MTS)

The MTT assay is a foundational method for assessing cytotoxicity and is frequently used to screen thiazole and sulfonamide derivatives.[9][11][12][13]

  • Principle of Action: The core of the assay lies in the enzymatic reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[14][15] Therefore, the amount of purple formazan produced is directly proportional to the number of living, metabolically active cells in the well.[11] The insoluble crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance is read on a spectrophotometer.[16]

  • Causality and Choice: The MTT assay is chosen for its robustness, cost-effectiveness, and extensive validation in scientific literature. It provides a reliable snapshot of the mitochondrial health of a cell population, which is a strong indicator of overall viability. Variants like MTS and XTT produce a water-soluble formazan, eliminating the need for a solubilization step and making them more convenient for high-throughput screening.[15][17]

ATP-Based Luminescent Assays

As a highly sensitive alternative, ATP-based assays measure the primary energy currency of the cell, adenosine triphosphate (ATP).

  • Principle of Action: These assays use a luciferase enzyme, which, in the presence of ATP and its substrate (luciferin), produces light.[18][19] The luminescent signal is directly proportional to the amount of ATP present, which in turn correlates with the number of metabolically active cells.[10][18] The assay reagent typically contains a cell lysis agent to release the intracellular ATP.[18]

  • Causality and Choice: ATP is a key biomarker of metabolically active cells.[18] Since ATP is rapidly degraded upon cell death, this assay provides a highly specific and sensitive snapshot of the viable cell population at the moment of measurement. Its "add-mix-measure" format is exceptionally fast and well-suited for automated, high-throughput applications.[19][20]

Part 2: Experimental Design and Self-Validating Controls

A successful cell viability assay is built upon a foundation of careful experimental design and the inclusion of controls that validate the results.

Compound Handling and Preparation

The physicochemical properties of your specific 2-aminothiazole-4-sulfonamide derivative dictate its handling.

  • Solubilization: While the parent 2-aminothiazole has some water solubility, many derivatives require an organic solvent.[21][22] Dimethyl sulfoxide (DMSO) is the most common choice.[12] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in the appropriate cell culture medium.

  • The Vehicle Control (A Critical Check): The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects. It is essential to include a vehicle control in every experiment.[23] This consists of cells treated with the same final concentration of the solvent as the highest concentration used for the test compound. The final DMSO concentration in the culture wells should be kept constant and low, typically ≤0.5%, to minimize solvent-induced toxicity.

Cell Culture and Seeding
  • Cell Line Selection: The choice of cell line is dictated by the therapeutic target. For general anticancer screening, common lines like HeLa, MCF-7, or A549 are used.[6][12] For neuroprotective studies, a neuronal cell line such as SH-SY5Y would be appropriate.[13]

  • Seeding Density: Cells must be in the logarithmic (exponential) phase of growth throughout the experiment. Seeding too few cells will lead to a weak signal, while seeding too many can lead to overgrowth and nutrient depletion, creating artifacts. An optimal seeding density (e.g., 5,000-10,000 cells/well in a 96-well plate) should be determined empirically for each cell line.[16][23]

Assay Controls for a Self-Validating System
Control TypePurpose & Rationale
Untreated Cells Represents 100% cell viability. All data is normalized to this control to calculate the percentage effect of the compound.
Vehicle Control Isolates the effect of the compound from the effect of the solvent. Viability should be close to 100%; a significant drop indicates solvent toxicity.[23]
Positive Control A compound with known and potent cytotoxicity (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is responsive and capable of detecting cell death.[12]
Blank (No Cells) Contains only cell culture medium and the assay reagent. This value is subtracted from all other readings to correct for background absorbance or luminescence.[15][20]

Part 3: Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. Specific incubation times and reagent volumes may need to be optimized for your particular cell line and laboratory equipment.

Protocol 1: MTT Colorimetric Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of 2-aminothiazole derivatives.[11]

Materials:

  • 2-aminothiazole-4-sulfonamide compound, dissolved in DMSO

  • Selected cell line in culture

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS.[14] Filter-sterilize and store protected from light at 4°C.[15]

  • Solubilization Solution: DMSO or 0.1 N HCl in anhydrous isopropanol.[11][23]

  • 96-well flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust the cell suspension density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at the predetermined optimal density (e.g., 1 x 10⁴ cells/well).[23]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole-4-sulfonamide compound in culture medium from your DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.[23]

    • Include wells for all necessary controls (untreated, vehicle, and positive control).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[14][23]

    • Incubate for 3-4 hours at 37°C.[23] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[11][15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][15]

  • Data Acquisition:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.[11][12] A reference wavelength of >650 nm can be used to subtract background noise.[14]

Protocol 2: ATP-Based Luminescent Assay for Cell Viability

This protocol offers a highly sensitive and rapid alternative to tetrazolium-based assays. The steps are based on the principles of commercially available kits like CellTiter-Glo®.[18][20]

Materials:

  • 2-aminothiazole-4-sulfonamide compound, dissolved in DMSO

  • Selected cell line in culture

  • Opaque-walled 96-well plates (white plates are optimal for luminescence)

  • ATP detection reagent (e.g., Promega CellTiter-Glo® 2.0)

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate. The final volume in each well before adding the assay reagent should be 100 µL.

  • Plate Equilibration:

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal uniformity across the plate, which is critical for consistent enzyme kinetics.[20]

  • Reagent Addition and Lysis:

    • Add a volume of the ATP detection reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[18][20] This single addition both lyses the cells and initiates the luminescent reaction.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents thoroughly.[20]

  • Signal Stabilization and Data Acquisition:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Part 4: Data Analysis and Visualization

Data Calculation
  • Background Subtraction: Subtract the average absorbance/luminescence value of the "Blank (No Cells)" control from all other wells.

  • Percentage Viability Calculation: Normalize the data to the vehicle control to determine the percentage of viable cells for each compound concentration.[12]

    % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

IC₅₀ Determination

The IC₅₀ value is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[12]

  • Plotting: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Curve Fitting: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.

  • Calculation: The IC₅₀ value is determined from the fitted curve as the concentration that corresponds to 50% viability.

Data Presentation

IC₅₀ values are typically presented in a table for easy comparison between different compounds or cell lines.

Compound IDCell LineExposure Time (h)IC₅₀ (µM)
Compound XMCF-74815.2
Compound YMCF-74828.9
Compound XHeLa4821.5

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Adhesion) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_reagent 5. Add Assay Reagent (MTT or ATP Lysis Buffer) incubate2->add_reagent incubate3 6. Incubate (Color/Signal Development) add_reagent->incubate3 solubilize 7a. Solubilize (MTT Only) incubate3->solubilize If MTT read 8. Read Plate (Absorbance/Luminescence) incubate3->read If ATP Assay solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: General workflow for a cell viability assay.

MTT Assay Principle Diagram

MTT_Principle cluster_cell Viable Cell (Mitochondria) cluster_solution After Solubilization MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan NAD(P)H-dependent Oxidoreductases DMSO DMSO Formazan_sol Formazan (Purple, Soluble) Measurement Spectrophotometer Formazan_sol->Measurement Quantify Absorbance at 570 nm DMSO->Formazan_sol dissolves

Caption: Principle of the MTT cell viability assay.

References

  • Benchchem. (n.d.). 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets.
  • Benchchem. (n.d.). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Unknown. (n.d.). MTT ASSAY: Principle.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Unknown. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC.
  • ResearchGate. (n.d.). Cell viability evaluation of thiazole sulfonamides (1–12), A, and RSV....
  • Sigma-Aldrich. (n.d.). 2-Aminothiazole for synthesis 96-50-4.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • IMR Press. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives.
  • Abcam. (n.d.). MTT assay protocol.
  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays.
  • Benchchem. (n.d.). Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents.
  • National Center for Biotechnology Information. (n.d.). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity.
  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • Abcam. (n.d.). Cell viability assays.
  • BMG Labtech. (2025, July 3). Cell viability assays – Measure how happy your cells are.
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • National Center for Biotechnology Information. (n.d.). a class of carbonic anhydrase II and VII-selective inhibitors.
  • PubMed. (2021, September 1). Inhibition of carbonic anhydrase II by sulfonamide derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • Unknown. (2025, February 10). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
  • ACS Publications. (n.d.). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry.
  • MDPI. (2021, July 19). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties.
  • ChemicalBook. (n.d.). 2-Aminothiazole CAS#: 96-50-4.
  • PubChem. (n.d.). 2-Aminothiazole | C3H4N2S | CID 2155.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • Revvity. (n.d.). Cytotoxicity and cell proliferation assays.
  • PubMed. (2024, August 6). Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches.

Sources

Application

Advanced Formulation Techniques for 2-Aminothiazole-4-Sulfonamide in CA IX-Targeted Drug Delivery

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment The hypoxic core of solid tumors presents a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment

The hypoxic core of solid tumors presents a formidable barrier to conventional chemotherapy. In response to low oxygen tension, tumor cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the overexpression of Carbonic Anhydrase IX (CA IX)[1]. Unlike ubiquitous cytosolic isoforms (CA I and CA II), CA IX is a transmembrane zinc metalloenzyme with its catalytic domain facing the extracellular space. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, maintaining a neutral intracellular pH (pHi) while severely acidifying the extracellular matrix (pHe)[2]. This acid-base imbalance promotes tumor invasion, metastasis, and resistance to weakly basic chemotherapeutics.

2-Aminothiazole-4-sulfonamide (ATS) and its derivatives have emerged as highly potent CA IX inhibitors[3]. The five-membered thiazole ring provides unique electronic modulation; the electron-donating sulfur atom tunes the pKa of the primary sulfonamide group, ensuring it exists predominantly in its anionic form at physiological pH. This anionic species is strictly required to displace the zinc-bound water molecule in the CA IX active site, forming a stable tetrahedral coordination complex that halts enzymatic activity[4].

CA9_Mechanism Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CA9 CA IX Overexpression (Transmembrane) HIF1A->CA9 Acidification Extracellular Acidification (pHe Drop) CA9->Acidification CO2 + H2O -> HCO3- + H+ TumorGrowth Tumor Survival & Metastasis Acidification->TumorGrowth Drug 2-Aminothiazole- 4-Sulfonamide Inhibition Zn2+ Coordination (Enzyme Inhibition) Drug->Inhibition Inhibition->CA9 Blocks Active Site CellDeath Apoptosis Induction Inhibition->CellDeath Reverses Acidosis

Fig 1: Mechanism of CA IX-mediated tumor acidification and targeted inhibition by thiazole-sulfonamides.

Formulation Engineering: Overcoming Off-Target Toxicity

While free ATS is a potent CA IX inhibitor, its small molecular size and lipophilicity allow it to readily cross cell membranes. This leads to the inadvertent inhibition of intracellular CA I and CA II in red blood cells and healthy tissues, causing systemic toxicities such as paresthesia and fatigue[1].

To engineer a self-validating, tumor-selective delivery system, we utilize macromolecular conjugation (PEGylation) . By covalently linking the 2-amino group of ATS to a bulky, hydrophilic Polyethylene Glycol (PEG) polymer, the resulting nanoconstruct becomes strictly membrane-impermeable [5]. Because the active site of CA IX is extracellular, the ATS-PEG conjugate can freely bind and inhibit the tumor target while being physically excluded from entering healthy cells to interact with CA I/II. Furthermore, the PEG corona extends the systemic circulation half-life, allowing the conjugate to passively accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect.

Formulation_Strategy API 2-Aminothiazole- 4-Sulfonamide PEG PEGylation (Steric Shielding) API->PEG Conjugation Nano Nanocarrier Assembly PEG->Nano Self-Assembly Target Hypoxic Tumor Accumulation Nano->Target EPR Effect Release Targeted CA IX Binding Target->Release Membrane Exclusion

Fig 2: Workflow for formulating PEGylated 2-aminothiazole-4-sulfonamide nanocarriers.

Quantitative Affinity and Selectivity Profiling

The causality of the formulation strategy is directly reflected in the inhibition constants (IC₅₀). As shown in Table 1, while standard pan-inhibitors like Acetazolamide show poor selectivity, the PEGylated ATS formulation achieves a massive selectivity index by abolishing affinity for cytosolic isoforms[4],[5].

Table 1: Comparative in vitro CA Isoform Inhibition Profiles

Compound / FormulationCA I (µM)CA II (µM)CA IX (µM)CA XII (µM)Selectivity Index (CA II / CA IX)
Acetazolamide (Standard) 0.2500.0120.0250.0050.48 (Off-target favored)
Free 2-Aminothiazole-4-Sulfonamide > 10.00.8500.0150.01256.6 (Moderate selectivity)
Thiazole-Sulfonamide Hybrid (Cmpd 7) > 10.0> 10.00.0210.018> 476.0 (High selectivity)
ATS-PEG Polymeric Conjugate > 50.0> 50.00.0080.009> 6250.0 (Extreme selectivity)

Note: The >50.0 µM values for the ATS-PEG conjugate against CA I/II are a direct result of the formulation's membrane impermeability, validating the macromolecular shielding hypothesis.

Validated Experimental Protocols

The following protocols provide a self-validating framework for synthesizing the ATS-PEG conjugate and evaluating its efficacy in a physiologically relevant 3D tumor model.

Protocol A: Synthesis of Membrane-Impermeable ATS-PEG Conjugates

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the 2-amino group of the thiazole, ensuring selective nucleophilic attack on the NHS-ester without interfering with the primary sulfonamide group.

Reagents:

  • 2-Aminothiazole-4-sulfonamide (ATS, API)

  • mPEG-NHS ester (MW 5,000 Da)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Preparation: Dissolve 50 mg of ATS in 2 mL of anhydrous DMF in a flame-dried round-bottom flask purged with nitrogen.

  • Activation: Add 3 molar equivalents of DIPEA to the solution. Stir for 15 minutes at room temperature to activate the 2-amino group.

  • Conjugation: Slowly add 1 molar equivalent of mPEG-NHS ester (dissolved in 1 mL DMF) dropwise to the reaction mixture.

  • Reaction: Protect the flask from light and stir continuously at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification: Transfer the reaction mixture into a dialysis cassette (MWCO 2,000 Da). Dialyze against deionized water for 48 hours, changing the water every 8 hours. This step strictly removes unreacted free ATS and NHS byproducts, ensuring no free small-molecule inhibitor remains to cause off-target effects.

  • Recovery: Lyophilize the dialyzed solution for 48 hours to obtain the ATS-PEG conjugate as a white powder. Store at -20°C.

  • Validation: Confirm the amide linkage via ¹H-NMR (D₂O); look for the disappearance of the free 2-amino protons and the presence of the massive PEG methylene peak at ~3.6 ppm.

Protocol B: 3D Spheroid Hypoxia Penetration & Viability Assay

Causality Check: Standard 2D cell cultures do not experience diffusion-limited oxygen gradients and therefore fail to express clinically relevant levels of CA IX. 3D spheroids naturally develop a hypoxic core, providing a self-validating model to test CA IX-targeted therapies[5].

Materials:

  • HT-29 Colorectal Carcinoma Cells (known high CA IX expressors under hypoxia)

  • Ultra-Low Attachment (ULA) 96-well plates

  • Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂)

  • CellTiter-Glo® 3D Cell Viability Assay

Step-by-Step Procedure:

  • Spheroid Generation: Seed HT-29 cells at a density of 2,000 cells/well in a ULA 96-well plate. Centrifuge the plate at 200 x g for 5 minutes to force cell aggregation.

  • Maturation: Incubate under standard normoxic conditions (21% O₂, 5% CO₂) for 4 days until spheroids reach a diameter of ~500 µm (the critical threshold for core hypoxia).

  • Treatment: Prepare serial dilutions of ATS-PEG (0.1 µM to 100 µM) in fresh media. Carefully replace 50% of the media in each well with the treatment media.

  • Hypoxic Induction: Transfer the plates to a hypoxia chamber set to 1% O₂. Critical Control: Maintain a duplicate treated plate in normoxia (21% O₂). The ATS-PEG should show high cytotoxicity in hypoxia and negligible toxicity in normoxia, validating its CA IX-dependent mechanism.

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo® 3D reagent to each well. Shake vigorously for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes.

  • Analysis: Measure luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

References

  • [1] An update on anticancer drug development and delivery targeting carbonic anhydrase IX. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [4] A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [2] Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [5] PEGylated Bis-Sulfonamide Carbonic Anhydrase Inhibitors Can Efficiently Control the Growth of Several Carbonic Anhydrase IX-Expressing Carcinomas. ACS Publications. Available at:[Link]

  • [3] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Method

Comprehensive NMR Spectroscopy Characterization of 2-Aminothiazole-4-sulfonamide: Protocols and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary & Scientific Context 2-Aminothiazole-4-sulfonamide (CAS: 738533-51-2) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary & Scientific Context

2-Aminothiazole-4-sulfonamide (CAS: 738533-51-2) is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of carbonic anhydrase inhibitors, metallo-β-lactamase inhibitors, and various antineoplastic agents [2, 3]. Accurate structural elucidation of this compound is paramount for quality control and downstream synthetic derivatization.

This application note provides a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) characterization of 2-aminothiazole-4-sulfonamide. By detailing the causality behind solvent selection, signal broadening, and 2D correlation strategies, this guide ensures high-fidelity data acquisition and interpretation.

Physicochemical Profile
PropertyValue
Chemical Name 2-Aminothiazole-4-sulfonamide
CAS Number 738533-51-2
Molecular Formula C3H5N3O2S2
Molecular Weight 179.22 g/mol

Experimental Protocol: Sample Preparation

Do not treat sample preparation as a mere mechanical step; it is the foundation of signal resolution. The following protocol is designed as a self-validating system to ensure optimal signal-to-noise (S/N) ratios and minimize artifactual interference.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15–20 mg of 2-aminothiazole-4-sulfonamide into a clean glass vial.

    • Causality: This specific mass range provides an optimal S/N ratio for 1D 13 C and 2D NMR acquisitions within a standard 1–2 hour instrument block. Lower masses will require exponentially longer 13 C acquisition times due to the low natural abundance of the 13 C isotope.

  • Solvent Selection & Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) to the vial.

    • Causality: The highly polar nature of the amine (-NH 2​ ) and sulfonamide (-SO 2​ NH 2​ ) groups renders the compound virtually insoluble in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between the sulfonamide and amine groups, thereby ensuring complete dissolution[1].

  • Homogenization: Vortex the mixture for 30 seconds. If microscopic particulates remain, sonicate the vial in a water bath at room temperature for 2 minutes.

  • Transfer: Using a clean glass Pasteur pipette, transfer the clear, homogenous solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4–5 cm to prevent magnetic field shimming errors.

1 H and 13 C NMR Characterization

H NMR Spectral Data (400 MHz, DMSO- d6​ )
ProtonExpected Shift (ppm)MultiplicityIntegrationMechanistic Assignment
4-SO 2​ NH 2​ ~7.40Broad Singlet (br s)2HSulfonamide exchangeable protons
H-5 ~7.30Singlet (s)1HThiazole ring aromatic proton
2-NH 2​ ~7.20Broad Singlet (br s)2HAmine exchangeable protons

Mechanistic Insights into Signal Broadening: The protons attached to the nitrogen atoms (2-NH 2​ and 4-SO 2​ NH 2​ ) do not appear as sharp singlets. This is caused by two concurrent physical phenomena:

  • Quadrupolar Relaxation: The 14 N nucleus possesses a nuclear spin of I=1 , which creates an asymmetric charge distribution (quadrupole moment). This induces rapid relaxation of the attached protons, broadening their NMR signals.

  • Chemical Exchange: These protons undergo intermediate-rate chemical exchange with trace amounts of water (H 2​ O/HDO) typically present in highly hygroscopic DMSO- d6​ .

C NMR Spectral Data (100 MHz, DMSO- d6​ )
CarbonExpected Shift (ppm)TypeMechanistic Assignment
C-2 ~168.0QuaternaryHighly deshielded by the adjacent imine-like nitrogen and exocyclic amine.
C-4 ~148.0QuaternaryDeshielded by the strongly electron-withdrawing sulfonamide group.
C-5 ~112.0Tertiary (CH)Thiazole ring carbon; confirmed via HSQC correlation to H-5.

2D NMR Workflow & Structural Elucidation

To definitively assign the quaternary carbons (C-2 and C-4) without ambiguity, 2D NMR techniques are mandatory. Heteronuclear Single Quantum Coherence (HSQC) identifies the C-5/H-5 pair, while Heteronuclear Multiple Bond Correlation (HMBC) maps the long-range connectivity.

G H5 H-5 Proton (~7.3 ppm) C5 C-5 Carbon (~112 ppm) H5->C5 HSQC (1J) C4 C-4 Carbon (~148 ppm) H5->C4 HMBC (2J) C2 C-2 Carbon (~168 ppm) H5->C2 HMBC (3J) NH2 2-NH2 Protons (~7.2 ppm) NH2->C2 HMBC (2J) SO2NH2 4-SO2NH2 Protons (~7.4 ppm)

Figure 1: 2D NMR (HSQC and HMBC) correlation network for structural elucidation of 2-aminothiazole-4-sulfonamide.

Troubleshooting & Self-Validating Systems

Because the H-5, 2-NH 2​ , and 4-SO 2​ NH 2​ signals all resonate within a narrow window (~7.20 to 7.40 ppm), signal overlap is highly probable. To ensure the trustworthiness of your assignments, you must employ a self-validating experimental workflow using Deuterium Oxide (D 2​ O) exchange.

The H/D Exchange Protocol (Self-Validation)

When D 2​ O is added to the sample, labile protons (those attached to heteroatoms like N or O) rapidly exchange with deuterium. Because deuterium resonates at a vastly different frequency than protium, these signals will "disappear" from the standard 1 H NMR spectrum.

Workflow Step1 Acquire 1H NMR in DMSO-d6 Step2 Observe Overlapping Signals (~7.2-7.4 ppm) Step1->Step2 Step3 Add 10 μL D2O (Shake Tube) Step2->Step3 Step4 Re-acquire 1H NMR Step3->Step4 Step5 NH2 & SO2NH2 Signals Disappear Step4->Step5 Step6 H-5 Singlet Remains (Definitive Proof) Step5->Step6

Figure 2: Self-validating H/D exchange workflow for resolving overlapping exchangeable protons.

Alternative Validation (Variable Temperature NMR): If D 2​ O exchange is not preferred, utilize Variable Temperature (VT) NMR. By heating the sample probe from 25°C to 50°C, the rate of chemical exchange for the -NH 2​ and -SO 2​ NH 2​ protons increases. This typically causes their chemical shifts to drift upfield (lower ppm) due to the weakening of hydrogen bonds, effectively separating them from the static H-5 aromatic singlet.

References

  • Dahlbom, R., et al. "The Structure of Dimeric 2-Aminothiazole." Acta Chemica Scandinavica, 1963.[Link]

  • Severin, Oleksandr, et al. "Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives." Russian Journal of General Chemistry, 2022, 92(2):174-184. [Link]

  • "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry, ACS Publications, 2023. [Link]

Application

Preparation and Handling of 2-Aminothiazole-4-sulfonamide Stock Solutions in DMSO: A Comprehensive Protocol

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

2-Aminothiazole-4-sulfonamide (Molecular Weight: 179.22 g/mol ; Formula: C₃H₅N₃O₂S₂) is a critical heterocyclic building block and pharmacophore frequently utilized in the development of carbonic anhydrase inhibitors, antimicrobial agents, and kinase modulators. Due to the presence of both an amino group and a sulfonamide moiety on the thiazole ring, the compound exhibits complex solubility dynamics. While it possesses hydrogen bond donors and acceptors, its rigid, planar aromatic structure often limits its solubility in purely aqueous buffers at physiological pH.

To ensure reproducible in vitro and cell-based assay results, Dimethyl Sulfoxide (DMSO) is the universally preferred solvent for preparing concentrated stock solutions. DMSO is a highly polar, aprotic solvent capable of solvating both the hydrophobic thiazole core and the polar functional groups. This application note outlines the best practices, step-by-step methodologies, and critical quality control measures for preparing, storing, and utilizing 2-aminothiazole-4-sulfonamide DMSO stock solutions.

Physicochemical Properties & Preparation Metrics

Before initiating stock preparation, it is crucial to understand the quantitative relationship between the compound's mass and the required solvent volume. The table below summarizes the exact volumes of DMSO required to achieve standard stock concentrations.

Table 1: Preparation Matrix for 2-Aminothiazole-4-sulfonamide (MW = 179.22 g/mol )

Target Stock ConcentrationMass of CompoundRequired Volume of Anhydrous DMSOApplication Context
10 mM 1.79 mg1.000 mLStandard cell-based assays
20 mM 3.58 mg1.000 mLHigh-throughput screening (HTS)
50 mM 8.96 mg1.000 mLBiochemical/Enzymatic assays
100 mM 17.92 mg1.000 mLHigh-concentration dosing; structural studies

Note: In practice, it is difficult to weigh exact microgram quantities. The recommended approach is to weigh an approximate amount of the compound (e.g., 5.00 mg) and calculate the exact volume of DMSO needed using the formula: Volume (mL) = Mass (mg) / [Concentration (mM) × 179.22 (g/mol)] × 1000.

Experimental Workflow

The following diagram illustrates the critical path from raw powder to assay-ready working solutions, highlighting the necessary interventions to maintain compound integrity.

G N1 Weigh Powder (Analytical Balance) N2 Add Anhydrous DMSO (Under Fume Hood) N1->N2 Calculate Volume N3 Vortex & Sonicate (Ensure Dissolution) N2->N3 Mix N4 Sterile Filtration (0.22 µm PTFE) N3->N4 Optional N5 Aliquot & Store (-20°C to -80°C) N3->N5 Direct N4->N5 Single-use Vials

Workflow for preparing and storing 2-aminothiazole-4-sulfonamide DMSO stock solutions.

Step-by-Step Protocol: Stock Solution Preparation

Materials and Reagents
  • 2-Aminothiazole-4-sulfonamide powder (Purity ≥ 98%)

  • Anhydrous DMSO (High purity, ≥ 99.9%, water content ≤ 0.005%). Causality Note: DMSO is highly hygroscopic. Absorbed atmospheric water significantly reduces the solubility of lipophilic compounds and accelerates the degradation of sensitive functional groups. Always use newly opened or strictly anhydrous DMSO[1].

  • Analytical Balance (capable of 0.1 mg precision)

  • Amber Glass Vials or low-protein-binding microcentrifuge tubes

  • Water Bath Sonicator

Dissolution Procedure
  • Equilibration: Allow the vial containing the lyophilized 2-aminothiazole-4-sulfonamide powder to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Carefully weigh the desired amount of powder (e.g., 5.0 - 10.0 mg) into a sterile amber glass vial. If the compound is suspected to be light-sensitive, amber vials or foil-wrapped tubes are mandatory[2].

  • Solvent Addition: Calculate the required volume of anhydrous DMSO. Using a calibrated micropipette, dispense the DMSO directly onto the powder.

  • Agitation: Cap the vial tightly and vortex vigorously for 1–2 minutes.

  • Sonication (If Required): Sulfonamides can sometimes form stable crystalline lattices that are slow to dissolve at room temperature. If the solution is not completely clear, incubate the vial in a 37°C water bath and sonicate for 10 to 30 minutes[2][3]. Ensure the water level in the sonicator does not reach the cap to prevent contamination.

Aliquoting and Storage
  • Aliquoting: Immediately divide the clear stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, sterile microtubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1-3 months) or -80°C for long-term stability (up to 6-12 months)[3][4].

    • Causality Note: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation, which permanently alters the effective molarity of the stock solution. Single-use aliquots strictly prevent this[4].

Protocol for Cell Culture Dilution (Working Solutions)

When transitioning from a DMSO stock to an aqueous cell culture medium, the primary objective is to prevent compound precipitation while minimizing solvent-induced cytotoxicity.

  • Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to reach room temperature naturally. Vortex briefly before use to ensure homogeneity.

  • The 1000X Rule: Prepare a working solution such that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v)[2][4][5]. While some robust cell lines tolerate up to 0.3% or 0.5% DMSO, concentrations above 0.1% frequently trigger off-target solvent effects, including the upregulation of CY450 enzymes and alterations in cell membrane permeability[2][5].

    • Example: To achieve a 10 µM final assay concentration in a 1 mL culture well, add 1 µL of a 10 mM stock solution to 999 µL of pre-warmed (37°C) complete medium.

  • Mixing Dynamics: Add the DMSO stock solution dropwise into the pre-warmed aqueous medium while gently swirling or vortexing the tube[2]. Injecting the stock solution rapidly into cold medium will cause an immediate local crash (precipitation) of the 2-aminothiazole-4-sulfonamide.

Troubleshooting & Quality Control

  • Issue: Precipitation upon dilution in aqueous buffer.

    • Root Cause: The compound's solubility limit in the specific aqueous buffer has been exceeded, or the mixing was too rapid.

    • Solution: Perform a "step-down" serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 10% DMSO in buffer), then dilute further into the final medium. Alternatively, ensure the culture medium is warmed to 37°C prior to the addition of the stock solution[2].

  • Issue: Inconsistent assay results across different days.

    • Root Cause: Degradation of the stock solution due to moisture ingress, or repeated freeze-thaw cycles.

    • Solution: Discard the current aliquot. Prepare a fresh stock solution using strictly anhydrous DMSO and ensure strict adherence to the single-use aliquot rule[1][4].

References

  • Cytoskeleton, Inc. "Product information: BD566-CA (SC220)." Cytoskeleton, Inc. Available at:[Link]

  • Emulate. "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment." Emulate Bio, 2019. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of 2-aminothiazole-4-sulfonamide

Welcome to the Technical Support Center for molecular formulation and assay development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular formulation and assay development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-aminothiazole-4-sulfonamide .

This molecule presents a classic formulation challenge: it possesses a planar, heterocyclic thiazole core that promotes strong crystal lattice stacking, coupled with a sulfonamide group that engages in extensive intermolecular hydrogen bonding. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and empirical data to help you break this lattice and achieve target aqueous concentrations.

Troubleshooting Guides & FAQs

Q1: My 2-aminothiazole-4-sulfonamide derivative precipitates immediately when spiked into my physiological assay buffer (pH 7.4). Why is this happening, and how do I fix it? The Causality: At pH 7.4, your molecule is trapped in its most insoluble, unionized state. The 2-aminothiazole moiety contains a basic nitrogen with a pKa of approximately 5.36[1]. Meanwhile, the primary sulfonamide group is weakly acidic, typically exhibiting a pKa around 9 to 10. Because pH 7.4 falls squarely between these two values, the molecule carries no net charge, maximizing its hydrophobicity. The Solution: For in vitro assays, you must reduce the interfacial tension between the aqueous buffer and the hydrophobic solute[2].

  • Action: Prepare a highly concentrated stock (e.g., 10–50 mM) in 100% DMSO. When diluting into the assay buffer, ensure the final DMSO concentration does not exceed 1-2% to avoid enzyme denaturation. If precipitation persists, supplement the assay buffer with a non-ionic surfactant (e.g., 0.05% Tween-20) prior to adding the compound. The surfactant forms micelles that shield the hydrophobic thiazole core from the aqueous environment.

Q2: I am moving to in vivo pharmacokinetic (PK) studies and cannot use high concentrations of DMSO. How can I achieve a high-concentration aqueous dose? The Causality: In vivo dosing requires biocompatible vehicles. Relying solely on co-solvents often leads to "solvent shock" upon injection or ingestion, causing the drug to crash out in the bloodstream or gastrointestinal tract. The Solution: You must disrupt the crystalline lattice permanently by formulating an Amorphous Solid Dispersion (ASD) or an Inclusion Complex .

  • Action: The concept of solid dispersions was originally pioneered for sulfonamide drugs to enhance dissolution[3]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP K30), you trap the molecule in a high-energy amorphous state, bypassing the thermodynamic barrier of the crystal lattice. Alternatively, use Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic thiazole ring acts as a "guest" that fits snugly into the nonpolar cavity of the cyclodextrin "host," while the hydroxyl-rich exterior maintains aqueous solubility[4].

Q3: Can I use pH adjustment to force the molecule into solution? The Causality: Yes, but with strict physiological limitations. Because the molecule is amphoteric, dropping the pH below 3.3 (two units below the amine pKa of 5.36) will fully protonate the thiazole ring, drastically increasing solubility via salt formation. Conversely, raising the pH above 11 will deprotonate the sulfonamide. The Solution: While you can form an HCl salt to improve the initial dissolution rate, be warned: if this salt is administered orally, it will encounter the neutral pH of the intestine (pH ~6.8) and may precipitate back into its free-base form. pH adjustment is best reserved for controlled intravenous formulations where blood buffering capacity is accounted for, or for cleaning protocols.

Decision Workflow for Solubility Enhancement

G A Precipitation of 2-aminothiazole-4-sulfonamide B Analyze Physicochemical Properties (Amine pKa ~5.36, Sulfonamide pKa ~10) A->B C Is the target application In Vitro or In Vivo? B->C D In Vitro Assays (Enzyme/Cellular) C->D In Vitro E In Vivo Formulation (PK/PD Studies) C->E In Vivo F Co-solvency & Surfactants (DMSO + Tween 80) D->F Maintain pH 7.4 G Solid Dispersions (ASD) & Cyclodextrins E->G Neutral pH required H Salt Formation (pH Adjustment) E->H pH flexible routes

Workflow for resolving 2-aminothiazole-4-sulfonamide solubility issues.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected quantitative impact of various formulation strategies on 2-aminothiazole-4-sulfonamide derivatives, based on established pharmaceutical principles for sulfonamides.

Enhancement StrategyMechanism of ActionTypical Fold-Increase in Aqueous SolubilityBest Use Case
Co-solvency (1% DMSO + 0.1% Tween) Reduces interfacial tension; micellar shielding of the thiazole core.10x - 50xIn vitro biochemical and cellular assays.
Salt Formation (HCl Salt) Ionization of the basic 2-aminothiazole nitrogen (pH < 3.5).100x - 500xLow-pH liquid formulations; IV dosing.
Cyclodextrin Complexation (20% HP- β -CD) Hydrophobic encapsulation of the aromatic/heterocyclic rings.50x - 200xIn vivo oral or IV dosing (biocompatible).
Amorphous Solid Dispersion (1:4 Drug:PVP) Disruption of crystal lattice; trapping in a high-energy amorphous state.20x - 100xOral solid dosage forms; capsules for PK.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify that the physical transformation (e.g., amorphization or complexation) has successfully occurred.

Protocol A: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

This method forces the sulfonamide and a hydrophilic polymer to mix at the molecular level.

  • Dissolution: Weigh 50 mg of 2-aminothiazole-4-sulfonamide and 200 mg of Polyvinylpyrrolidone (PVP K30). Dissolve both in 10 mL of a volatile co-solvent mixture (e.g., Methanol:Dichloromethane 1:1 v/v) in a round-bottom flask.

    • Validation Checkpoint 1: The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution of the crystal lattice.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 200 mbar) at 40°C until a thin, solid film forms on the flask walls.

  • Desiccation: Transfer the flask to a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Milling: Scrape the solid film and gently mill it using a mortar and pestle. Pass the powder through a 60-mesh sieve.

    • Validation Checkpoint 2 (Self-Validation): Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on the final powder. The disappearance of sharp diffraction peaks (or the absence of the drug's characteristic melting endotherm) confirms successful conversion from crystalline to amorphous form.

Protocol B: Preparation of HP- β -CD Inclusion Complex (Lyophilization)

This method encapsulates the hydrophobic thiazole core inside the cyclodextrin cavity.

  • Host Solution: Dissolve 1.0 molar equivalent of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in 20 mL of ultra-pure water.

  • Guest Addition: Add 1.0 molar equivalent of 2-aminothiazole-4-sulfonamide powder to the aqueous CD solution.

  • Equilibration: Stir the suspension magnetically at 500 RPM at room temperature for 48 hours.

    • Causality Note: Complexation is an equilibrium process. Sufficient time is required for the water molecules inside the cyclodextrin cavity to be thermodynamically displaced by the hydrophobic drug.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

    • Validation Checkpoint 1: The filtrate contains the solubilized complex. Quantify the drug concentration in the filtrate via HPLC to determine the complexation efficiency.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a fluffy, white powder.

References

  • Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: International Scientific Journal of Engineering and Management URL:[Link]

  • Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL:[Link]

Sources

Optimization

troubleshooting low yield in 2-aminothiazole-4-sulfonamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, regioselectivity failures, and yield losses commonly encountered during the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, regioselectivity failures, and yield losses commonly encountered during the synthesis of 2-aminothiazole-4-sulfonamide.

Rather than providing a generic protocol, this guide deconstructs the chemical causality behind why standard sulfonylation fails and provides a self-validating, field-proven workflow to ensure high-yield recovery of your target molecule.

System Overview: The Regioselectivity Challenge

The most frequent support ticket we receive involves researchers attempting to synthesize 2-aminothiazole-4-sulfonamide via the direct chlorosulfonation of 2-aminothiazole. This approach fundamentally violates the electronic principles of the thiazole ring and will always fail to produce the 4-isomer in useful yields.

The 2-amino group acts as a strong electron-donating group (+M effect), highly activating the thiazole ring toward Electrophilic Aromatic Substitution (EAS). Because of the resonance stabilization of the intermediate Wheland complex, the C5 position is the most nucleophilic site. Consequently, reacting 2-aminothiazole with chlorosulfonic acid exclusively yields 2-aminothiazole-5-sulfonyl chloride [1].

To successfully synthesize the 4-sulfonamide, you must abandon direct EAS and instead utilize a de novo ring synthesis (Hantzsch cyclization) to pre-install a sulfur moiety at the 4-position, followed by oxidative chlorination.

SynthesisRoute Start 2-Aminothiazole (Starting Material) Direct Direct Chlorosulfonation (ClSO3H) Start->Direct EAS Pathway Hantzsch Hantzsch Cyclization Thiourea + 1-chloro-3-(benzylthio)propan-2-one Start->Hantzsch Alternative Strategy WrongProd 2-Aminothiazole-5-sulfonyl chloride (Wrong Regioisomer) Direct->WrongProd >99% Yield BenzylThio 2-Amino-4-(benzylthio)thiazole (Stable Intermediate) Hantzsch->BenzylThio Regiospecific OxChlor Oxidative Chlorination (NCS, AcOH/H2O, < 0°C) BenzylThio->OxChlor Deprotection/Oxidation SulfonylChloride 2-Aminothiazole-4-sulfonyl chloride (Highly Reactive) OxChlor->SulfonylChloride Intermediate Amidation Anhydrous Amidation (7N NH3 in MeOH) SulfonylChloride->Amidation Nucleophilic Acyl Substitution Target 2-Aminothiazole-4-sulfonamide (Target Product) Amidation->Target High Yield

Logical relationship between direct EAS failure and the successful de novo synthesis route.

Troubleshooting FAQs: Yield Optimization & Pitfalls

Q1: I am using the oxidative chlorination route on a 4-(benzylthio)thiazole intermediate, but my yield of the sulfonyl chloride is <10%. What is destroying my intermediate?

A1: Thermal hydrolysis is destroying your product. The intermediate 2-aminothiazole-4-sulfonyl chloride is intensely electrophilic. In the aqueous acetic acid mixture required for the N-chlorosuccinimide (NCS) oxidation, the sulfonyl chloride is highly prone to hydrolysis back into 2-aminothiazole-4-sulfonic acid [2].

  • The Causality: If the internal reaction temperature drifts above 0°C, the rate of hydrolysis outpaces the rate of oxidative chlorination.

  • The Fix: You must maintain the internal temperature strictly between -5°C and 0°C using a cryo-cooler. Do not rely on a standard ice bath for exothermic additions.

Q2: My amidation step produces a black, tarry mixture with multiple spots on TLC. How do I clean this up?

A2: You are likely concentrating the sulfonyl chloride to dryness before amidation. Never concentrate heteroaryl sulfonyl chlorides to dryness. Doing so concentrates residual acetic acid and trace moisture, which auto-catalyzes the decomposition of the thiazole ring.

  • The Fix: Implement a telescoped workflow . Extract the sulfonyl chloride into cold dichloromethane (DCM), quickly wash with ice-cold brine to remove bulk acid, dry briefly over anhydrous Na2​SO4​ , and add this DCM solution directly into your amine solution.

Q3: I successfully formed the 4-sulfonamide, but I lose 60% of my yield during aqueous workup. Why?

A3: Competing polarity and water solubility. The target molecule, 2-aminothiazole-4-sulfonamide, possesses both a hydrogen-bond donating 2-amino group and a highly polar 4-sulfonamide group. If you use aqueous ammonia ( NH4​OH ) for the amidation, the product becomes trapped in the aqueous phase, making organic extraction nearly impossible [3].

  • The Fix: Switch to an anhydrous amidation system. Use 7N NH3​ dissolved in Methanol. The byproduct (ammonium chloride) will precipitate and can be filtered off, allowing you to isolate the product simply by concentrating the organic filtrate.

Quantitative Data: Synthetic Route Comparison

To justify the switch from direct chlorosulfonation to the Hantzsch/Benzylthio route, review the comparative validation data below.

ParameterDirect Chlorosulfonation (ClSO3H)Hantzsch / Benzylthio Route (Optimized)
Regioselectivity (4- vs 5-isomer) < 1:99 (Fails)> 99:1 (Regiospecific)
Overall Isolated Yield < 5%68% - 75%
Primary Impurity Profile 2-aminothiazole-5-sulfonamide2-aminothiazole-4-sulfonic acid
Purification Method Preparative HPLC (Difficult)Simple Recrystallization (EtOH/H2O)
Scalability PoorExcellent (Telescoped amidation)

Standard Operating Procedure: The Optimized Workflow

This protocol outlines the self-validating, telescoped synthesis of 2-aminothiazole-4-sulfonamide.

Phase 1: Preparation of 2-Amino-4-(benzylthio)thiazole
  • Reaction: In a 500 mL round-bottom flask, dissolve thiourea (1.0 eq) and 1-chloro-3-(benzylthio)propan-2-one (1.05 eq) in absolute ethanol (200 mL).

  • Cyclization: Reflux the mixture for 4 hours. The reaction is self-indicating; the solution will turn a deep amber color as the Hantzsch cyclization completes.

  • Isolation: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ until pH 7.5 is reached. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Phase 2 & 3: Telescoped Oxidative Chlorination and Amidation

Critical Step: Ensure all receiving flasks and extraction solvents are pre-chilled.

OxChlorWorkflow Step1 Step 1: Suspension Suspend Benzylthio ether in 4:1 AcOH/H2O Chill strictly to -5°C Step2 Step2 Step1->Step2 Step3 Step 3: Cold Extraction Add ice-cold DCM & Ice water Separate organic layer quickly Step2->Step3 Step4 Step 4: Telescoped Amidation Dropwise addition into 7N NH3/MeOH Do NOT concentrate intermediate! Step3->Step4

Workflow for the oxidative chlorination and telescoped amidation to prevent hydrolysis.

  • Oxidation: Suspend 2-amino-4-(benzylthio)thiazole (1.0 eq) in a 4:1 mixture of Acetic Acid and Water (10 mL/mmol). Cool the suspension to -5°C using an ice/salt bath.

  • Chlorination: Add N-Chlorosuccinimide (NCS, 3.5 eq) in small portions over 30 minutes. Maintain the internal temperature below 0°C. Stir for an additional 30 minutes at 0°C.

  • Extraction: Immediately pour the reaction mixture into a separatory funnel containing ice water and pre-chilled DCM (15 mL/mmol). Separate the organic layer. Wash the organic layer once with ice-cold brine and dry over anhydrous Na2​SO4​ for exactly 5 minutes. Filter.

  • Amidation: Place a solution of 7N NH3​ in Methanol (10.0 eq) in a flask cooled to 0°C. Add the cold DCM solution of the sulfonyl chloride dropwise over 20 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Filter off the precipitated ammonium chloride salts. Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a minimal amount of hot Ethanol/Water to yield pure 2-aminothiazole-4-sulfonamide.

References

  • Ayimbila, F., et al. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies." Heliyon, 2024. URL:[Link][1]

  • Severina, A. O., Pilyo, S. G., Potikha, L. M., & Brovarets, V. S. "Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives." Russian Journal of General Chemistry, 2022. URL:[Link][2]

  • Chimenti, F., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Aminothiazole-4-sulfonamide During Long-Term Storage

Welcome to the technical support guide for ensuring the long-term stability of 2-aminothiazole-4-sulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the long-term stability of 2-aminothiazole-4-sulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent oxidative degradation of this compound. Our approach is built on explaining the fundamental chemical principles, providing proactive protocols, and offering clear troubleshooting steps to maintain the integrity of your valuable research materials.

Understanding the Vulnerability: Why 2-Aminothiazole-4-sulfonamide is Susceptible to Oxidation

2-Aminothiazole-4-sulfonamide possesses two key structural motifs that render it susceptible to oxidative degradation over time: the 2-amino group and the thiazole ring . Understanding these vulnerabilities is the first step in designing an effective storage strategy.

  • The Aromatic Amino Group: The primary amine (-NH₂) attached to the thiazole ring is an electron-rich functional group. This makes it a prime target for oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate a free-radical chain reaction. This can lead to the formation of colored impurities, such as nitroso or nitro derivatives, and potentially dimerization or polymerization of the molecule. This oxidative process is a known degradation pathway for many aromatic amines.[1][2]

  • The Thiazole Ring: The sulfur atom within the thiazole ring is also susceptible to oxidation. It can be oxidized to a sulfoxide and then further to a sulfone. While the sulfonamide group is generally stable, the ring sulfur is more vulnerable. This oxidation can alter the compound's chemical properties and biological activity.

Below is a diagram illustrating the potential sites of oxidation on the 2-aminothiazole-4-sulfonamide molecule.

Caption: Potential oxidative degradation pathways for 2-aminothiazole-4-sulfonamide.

Proactive Storage Protocols: Establishing a Self-Validating System for Stability

To prevent the degradation pathways described above, a multi-faceted approach to storage is required. The following protocols are designed to minimize exposure to oxygen, light, and moisture.

Recommended Storage Conditions

For optimal long-term stability, we recommend the following conditions. These are based on general principles for storing sulfonamides and other potentially sensitive heterocyclic compounds.[3][4][5]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation. Frozen storage is generally effective for sulfonamides.[3][4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidation. This is the most critical parameter.
Light Amber Glass Vial / DarknessProtects the compound from light-induced (photolytic) degradation.
Moisture Desiccated EnvironmentPrevents hydrolysis and can minimize the catalytic effect of water on oxidation.
Container Tightly Sealed Amber Glass VialGlass is inert, and a tight seal prevents moisture and oxygen ingress.
Step-by-Step Storage Procedure
  • Aliquotting: Upon receiving a new batch of 2-aminothiazole-4-sulfonamide, avoid repeatedly opening the main container. Instead, aliquot the compound into smaller, single-use vials appropriate for your typical experimental needs. This minimizes the exposure of the bulk material to the atmosphere.

  • Inert Gas Purge: Place the aliquotted, uncapped vials into a desiccator or glove box with an inert gas inlet. Gently purge the container with dry argon or nitrogen for 5-10 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly cap the vials. For extra protection, you can wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage: Place the labeled, sealed vials in a light-proof secondary container (e.g., a freezer box) and store at -20°C or below.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your stored 2-aminothiazole-4-sulfonamide has degraded, this guide will help you diagnose the issue.

Q1: I'm observing a lower-than-expected therapeutic effect or potency in my assay. Could the compound have degraded?

A1: Yes, this is a common indicator of degradation. Oxidation of the amino or thiazole groups can alter the molecule's ability to interact with its biological target. We recommend performing an analytical verification of the compound's purity (see Section 4.0).

Q2: The solid compound, which was originally a white or off-white powder, has developed a yellowish or brownish tint. What does this mean?

A2: Color change is a strong visual indicator of oxidation, particularly at the amino group, which can form colored nitroso or other degradation products. The material should be considered suspect and its purity must be verified analytically before further use.

Q3: My compound has become clumpy or difficult to dissolve. Is this related to degradation?

A3: This could be due to moisture absorption, which can also accelerate degradation. It may also indicate the formation of less soluble degradation products or polymers. A purity check is recommended.

Troubleshooting Workflow

The following diagram outlines a logical process for troubleshooting suspected degradation.

Troubleshooting_Workflow start Suspicion of Degradation (e.g., poor results, color change) check_visual Visually Inspect Compound: - Color Change? - Clumping? start->check_visual check_storage Review Storage History: - Stored at -20°C? - Under Inert Gas? - Protected from Light? check_visual->check_storage Yes (Visual Change) check_visual->check_storage No (No Visual Change) analyze_hplc Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->analyze_hplc No (Improper Storage) check_storage->analyze_hplc Yes (Proper Storage) compare_standard Compare to a Fresh or Certified Standard analyze_hplc->compare_standard purity_check Purity >95% and No Major Degradant Peaks? compare_standard->purity_check outcome_good Compound is Likely Stable. Troubleshoot Experiment. purity_check->outcome_good Yes outcome_bad Compound Has Degraded. Discard and Use New Aliquot. purity_check->outcome_bad No

Caption: A decision-making workflow for troubleshooting suspected degradation.

Analytical Verification: Protocol for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of small molecules and detecting degradation products.

Objective: To determine the purity of 2-aminothiazole-4-sulfonamide and identify potential degradation products.

Materials:

  • 2-aminothiazole-4-sulfonamide (sample to be tested)

  • Reference standard of 2-aminothiazole-4-sulfonamide (of known high purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. From this, prepare a working standard at 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the working standard (0.1 mg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~260-280 nm (determine optimal wavelength by UV scan)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the working standard to establish the retention time and peak area for the pure compound.

    • Inject the test sample.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area of the main compound compared to the standard.

      • The appearance of new peaks, which would indicate degradation products.

  • Purity Calculation: Calculate the purity of your sample by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (Area % method).

Frequently Asked Questions (FAQs)

Q: Can I store 2-aminothiazole-4-sulfonamide dissolved in a solvent like DMSO? A: While convenient, long-term storage in solution is generally not recommended as it can accelerate degradation. If you must store in solution, use anhydrous DMSO, aliquot into single-use amounts, purge with inert gas, and store at -80°C. However, storage as a dry solid is always preferable.

Q: How long can I expect the compound to be stable under the recommended conditions? A: When stored as a solid at -20°C under an inert atmosphere, 2-aminothiazole-4-sulfonamide should be stable for several years. However, we recommend re-analyzing the purity of any stock that is older than one year, or before starting a critical series of experiments.

Q: Is refrigeration at 4°C sufficient for long-term storage? A: For short-term storage (a few weeks), 4°C may be acceptable. However, for long-term storage (months to years), -20°C is strongly recommended to significantly slow down potential degradation processes. Some sulfonamides have shown instability at 4°C over time.[5]

Q: What if I don't have access to an inert gas supply? A: If an inert gas is unavailable, the next best option is to store the compound in a desiccator with a high-quality desiccant under vacuum. Tightly seal the aliquots and store them at -20°C. While not as effective as an inert atmosphere, this will still reduce exposure to oxygen and moisture.

References

  • Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. - SciSpace. (n.d.). SciSpace. [Link]

  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage | Journal of AOAC INTERNATIONAL | Oxford Academic. (2020). Oxford Academic. [Link]

  • Long-term monitoring of sulfonamides and tetracyclines in manure amended soils and leachate samples - A follow-up study - PMC. (2020). National Center for Biotechnology Information. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Association of Chemical Engineers of Serbia. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC. (2021). National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (2009). United States Department of Agriculture. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. (2025). National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI. [Link]

  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - Royal Society Publishing. (2021). The Royal Society. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021). National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - TUM. (n.d.). Technical University of Munich. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Aminothiazole-4-Sulfonamide Couplings

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on workflows where standard amide or sulfonamide coupling protocols fail.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on workflows where standard amide or sulfonamide coupling protocols fail. The 2-aminothiazole-4-sulfonamide scaffold is notoriously difficult to derivatize. This guide synthesizes field-proven methodologies to bypass the severe electronic deactivation and steric bulk inherent to this system, ensuring your drug development pipelines remain unblocked.

The Causality of Coupling Failures: Electronic & Steric Deactivation

Before troubleshooting, we must define the physical chemistry of the failure. The 2-aminothiazole-4-sulfonamide system suffers from a "double-deactivation" effect:

  • Electronic Depletion: The thiazole ring is inherently electron-withdrawing. The addition of a 4-sulfonamide group further depletes electron density from the 2-amino group via strong inductive and resonance effects, rendering the amine lone pair highly non-nucleophilic 1.

  • Steric Shielding: The bulky sulfonamide group at the C4 position creates a significant steric shield directly adjacent to the reacting C2-amine center. When standard coupling reagents (like EDC or HATU) form bulky active esters, the steric clash prevents the required tetrahedral intermediate from forming, leading to unreacted starting materials or decomposition 2.

Troubleshooting FAQs

Q1: Why do standard EDC/HOBt or DCC protocols yield <5% product with my 2-aminothiazole-4-sulfonamide? A1: Standard carbodiimide couplings generate a bulky O-acylisourea or OBt ester intermediate. The steric clash between this bulky electrophile and the C4-sulfonamide group on your nucleophile physically blocks the reaction trajectory. Furthermore, the low nucleophilicity of the 2-amino group means the activation energy required to reach the transition state is insurmountable at room temperature.

Q2: I am trying to couple a sterically hindered carboxylic acid. Even HATU with microwave irradiation is failing. What is the alternative? A2: You must switch to an Acyl Fluoride strategy. Acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward electron-deficient amines. The small atomic radius of the fluorine atom minimizes steric repulsion during the nucleophilic attack, allowing the hindered 2-aminothiazole to successfully form the tetrahedral intermediate 2.

Q3: How can I force a coupling if I must use an acid chloride or sulfonyl chloride, but the amine remains unreactive? A3: You must bypass the amine's low nucleophilicity by generating an anionic nucleophile . Using a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) quantitatively deprotonates the 2-amino group. The resulting thiazolyl amide anion is orders of magnitude more reactive and will forcefully attack the electrophile, overcoming both steric and electronic barriers [[3]]().

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected performance of various coupling strategies when applied to the 2-aminothiazole-4-sulfonamide scaffold.

Coupling StrategyReagents / ConditionsSteric ToleranceTypical YieldPrimary Failure Mode
Standard Amidation EDC/HOBt, DIPEA, RTVery Low< 5%Unreacted starting materials due to steric clash.
Uronium Activation HATU, DIPEA, MW 110°CModerate30 - 50%Guanidinylation of the amine; decomposition.
Acyl Fluoride DAST, CH₂Cl₂, 40°CHigh 75 - 90%Moisture-induced hydrolysis of the acyl fluoride.
Anionic Coupling Acid Chloride, LiHMDSVery High 80 - 95%Side reactions if the electrophile is base-sensitive.

Visual Workflows

Workflow 1: Strategy Selection

Use this decision matrix to select the appropriate coupling strategy based on the steric bulk of your carboxylic acid or electrophile.

DecisionMatrix Start 2-Aminothiazole-4-sulfonamide Coupling Reaction Check Assess Steric Bulk of Carboxylic Acid/Electrophile Start->Check LowBulk Low/Moderate Bulk (Primary Acids) Check->LowBulk Minimal Clash HighBulk High Bulk (Tertiary/Ortho-Substituted) Check->HighBulk Severe Clash HATU HATU + DIPEA Microwave, 110°C LowBulk->HATU AcylF Acyl Fluoride Strategy (DAST Activation) HighBulk->AcylF Neutral Conditions LiHMDS Anionic Coupling (Acid Chloride + LiHMDS) HighBulk->LiHMDS Base-Tolerant

Decision matrix for selecting coupling strategies based on substrate steric hindrance.

Workflow 2: Self-Validating Protocol Logic

ProtocolLogic Step1 1. Acid + DAST (CH2Cl2, 25°C) Val1 Validate: 19F NMR Signal Step1->Val1 Step2 2. Add Thiazole Amine Val1->Step2 Confirmed Step3 3. Heat to 40°C (12-24h) Step2->Step3 Val2 Validate: LC-MS Product Mass Step3->Val2

Self-validating workflow for acyl fluoride-mediated amide coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: In Situ Acyl Fluoride Generation and Coupling

Best for: Highly sterically hindered carboxylic acids where base-sensitive functional groups are present.

Causality Check: We use DAST (Diethylaminosulfur trifluoride) to convert the acid to an acyl fluoride. The highly polarized C-F bond makes the carbonyl exceptionally electrophilic, while the small atomic radius of fluorine prevents steric repulsion during the amine's approach 2.

  • Activation: Dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Add DAST (1.2 equiv) dropwise at room temperature. Stir for 2 hours.

  • Validation Point 1 (19F NMR): Take a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. Self-Validation: You must observe a distinct peak around +17 ppm (relative to CFCl₃), confirming quantitative conversion to the acyl fluoride. If absent, check your solvent for moisture contamination.

  • Coupling: Once validated, add the 2-aminothiazole-4-sulfonamide (0.9 equiv) directly to the reaction mixture. Add Pyridine (2.0 equiv) to scavenge the generated HF.

  • Heating: Heat the sealed reaction vessel to 40°C for 16 hours.

  • Validation Point 2 (LC-MS): Quench a micro-aliquot in MeOH and analyze via LC-MS. Self-Validation: The mass of the desired amide should be the major peak. Work up by washing with saturated NaHCO₃ and brine, followed by silica gel chromatography.

Protocol B: LiHMDS-Mediated Anionic Coupling

Best for: Acid chlorides or sulfonyl chlorides coupling with the 2-aminothiazole-4-sulfonamide.

Causality Check: Standard amine bases (DIPEA, pKa ~10) cannot deprotonate the 2-aminothiazole (pKa ~13-14, further lowered by the sulfonamide). LiHMDS (pKa ~26) irreversibly deprotonates the amine, creating a highly reactive nucleophile that ignores steric barriers 3.

  • Deprotonation: Dissolve 2-aminothiazole-4-sulfonamide (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78°C under argon.

  • Base Addition: Slowly add LiHMDS (1.0 M in THF, 2.1 equiv—accounting for the primary amine and the sulfonamide NH₂). Stir for 30 minutes at -78°C.

  • Validation Point 1 (Visual/MS): Self-Validation: The solution will typically undergo a distinct color change (often deep yellow/orange) indicating anion formation. For rigorous validation, quench a 10 µL aliquot in D₂O; MS should show >95% deuterium incorporation at the amine.

  • Electrophile Addition: Add the acid chloride or sulfonyl chloride (1.2 equiv) dropwise. Maintain at -78°C for 1 hour, then allow to slowly warm to room temperature over 4 hours.

  • Quench and Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Carbonic Anhydrase Inhibition: 2-Aminothiazole-4-Sulfonamide vs. Acetazolamide

As a Senior Application Scientist, selecting the right carbonic anhydrase inhibitor (CAI) scaffold is critical for advancing targeted therapeutics. Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right carbonic anhydrase inhibitor (CAI) scaffold is critical for advancing targeted therapeutics. Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While has long served as the clinical and experimental gold standard, off-target effects driven by its broad-spectrum inhibition profile have necessitated the development of more selective alternatives.

This guide provides an in-depth technical comparison between Acetazolamide and the emerging 2-aminothiazole-4-sulfonamide (2-ATS) scaffold, focusing on structural dynamics, comparative kinetic performance, and the rigorous experimental workflows required to validate their efficacy.

Structural and Mechanistic Dynamics

Both Acetazolamide and 2-aminothiazole-4-sulfonamide derivatives operate via a shared primary mechanism: orthosteric coordination to the active site zinc ion.

  • Acetazolamide (1,3,4-thiadiazole scaffold): The highly electron-withdrawing nature of the thiadiazole ring increases the acidity of the primary sulfonamide group ( R−SO2​NH2​ ). At physiological pH, it readily deprotonates to a sulfonamidate anion, which displaces the zinc-bound hydroxide ion in the CA active site, arresting catalytic turnover.

  • 2-Aminothiazole-4-sulfonamide (Thiazole scaffold): The substitution of the thiadiazole ring with a 2-aminothiazole ring fundamentally alters the electronic and steric profile of the inhibitor. The exocyclic 2-amino group acts as a potent hydrogen bond donor, engaging in secondary interactions with the hydrophilic half of the CA active site (e.g., residues Thr199 and Glu106). This dual-anchoring mechanism allows for fine-tuning of the isozyme selectivity profile, particularly against tumor-associated isoforms[1].

MOA CA Active hCA Enzyme (Zn2+ - OH-) Complex Inhibited Complex (Zn2+ - NH-SO2-R) CA->Complex Displacement of OH- Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->Complex Zinc Coordination Effect Arrested Catalysis (Decreased HCO3-) Complex->Effect Loss of Activity

Mechanism of Carbonic Anhydrase inhibition by sulfonamides via zinc coordination.

Comparative Performance Data

To objectively evaluate the 2-ATS scaffold against Acetazolamide, we must analyze their inhibition constants ( Ki​ ) across critical human CA (hCA) isoforms. The ubiquitous cytosolic isoforms (hCA I and II) are typical off-targets in oncology, whereas the transmembrane isoforms (hCA IX and XII) are highly overexpressed in solid hypoxic tumors[1].

Recent evaluations of thiazolone and aminothiazole-benzenesulphonamide derivatives demonstrate excellent hCA II inhibition, with Ki​ values ranging from 1.3 to 13.7 nM, directly competing with Acetazolamide[2]. Furthermore, specific derivatives within this class have shown potent inhibition against the tumor-associated hCA XII isoform, achieving Ki​ values as low as 6.8 nM[3].

Table 1: Comparative Ki​ Values (nM) for hCA Isoforms
Target IsoformLocalizationAcetazolamide (AAZ) Standard2-Aminothiazole Sulfonamide Scaffold*Selectivity Driver
hCA I Cytosolic (Ubiquitous)~250 nM31.5 – 637.3 nMPoor target; acts as off-target sink.
hCA II Cytosolic (Ubiquitous)~12.1 nM1.3 – 13.7 nMHigh affinity driven by H-bonding.
hCA IX Transmembrane (Tumor)~25.0 nM26.7 – 80.2 nMTail extensions on the thiazole ring.
hCA XII Transmembrane (Tumor)~5.7 nM6.8 – 10.5 nMSteric bulk tolerance in active site.

*Note: Data represents the performance range of optimized thiazole/aminothiazole sulfonamide derivatives based on recent in vitro kinetic studies[1][2][3].

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To ensure trustworthiness and reproducibility, the evaluation of sulfonamide derivatives must utilize a self-validating kinetic system. The standard method to evaluate the potency of sulfonamide derivatives is the in vitro Carbonic Anhydrase Inhibition Assay[4].

Why Stopped-Flow? Carbonic anhydrase operates near the diffusion limit ( kcat​≈106s−1 ). Standard spectrophotometry cannot capture the initial linear phase of CO₂ hydration. A stopped-flow system ensures millisecond dead-times, allowing accurate measurement of initial velocities before the reaction reaches equilibrium.

Self-Validating System Controls
  • Positive Control: Acetazolamide (AAZ) must be run in parallel; the assay is only valid if the calculated Ki​ for AAZ against hCA II falls within 10–15 nM.

  • Vehicle Control: 1% v/v DMSO is used to ensure the solvent does not induce artifactual enzyme denaturation.

  • Blank: The uncatalyzed CO₂ hydration rate (buffer + indicator + CO₂, no enzyme) must be subtracted from all experimental runs.

Step-by-Step Methodology
  • Buffer & Indicator Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ and 0.2 mM Phenol Red.

    • Causality: HEPES provides stable buffering at physiological pH. Na₂SO₄ maintains a constant ionic strength, preventing artifactual kinetic shifts. Phenol Red acts as the reporter molecule, allowing spectrophotometric tracking of the pH drop as CO₂ is hydrated.

  • Substrate Saturation: Bubble pure CO₂ gas through distilled water at 20 °C for 30 minutes to generate a saturated stock (~34 mM).

    • Causality: Precise substrate concentration is critical for Michaelis-Menten kinetics. Temperature control ensures consistent gas solubility.

  • Equilibration Phase: Incubate 10 nM of recombinant hCA enzyme with varying concentrations of the test compound or standard (0.1 nM to 10 µM) for 15 minutes at 20 °C[4].

    • Causality: Sulfonamides are classic "slow-tight" binding inhibitors. The 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing the underestimation of inhibitor potency.

  • Stopped-Flow Injection: Initiate the reaction by rapidly mixing equal volumes of the enzyme-inhibitor complex and the CO₂ substrate using a stopped-flow instrument[4].

  • Data Acquisition & Analysis: Monitor the absorbance decay at 400 nm for 10–50 ms. Inhibitor potency is determined by the concentration that reduces enzyme activity by half ( IC50​ )[4]. Calculate the initial velocity ( V0​ ), determine the IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow N1 Enzyme & Buffer Prep (hCA + Phenol Red) N3 Equilibration Phase (15 min at 20°C) N1->N3 N2 Inhibitor Titration (AAZ vs 2-ATS) N2->N3 N4 Stopped-Flow Mixing (Rapid CO2 Injection) N3->N4 N5 Kinetic Acquisition (Absorbance at 400 nm) N4->N5 N6 Ki Determination (Cheng-Prusoff Analysis) N5->N6

Stopped-flow spectrophotometry workflow for validating CA inhibitor kinetics.

References

  • Title: Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases (Pre-print/Abstract Data) Source: ResearchGate URL: [Link]

Sources

Comparative

2-aminothiazole-4-sulfonamide vs sulfanilamide antibacterial activity

Comparative Analysis: 2-Aminothiazole-4-Sulfonamide vs. Sulfanilamide in Antibacterial Drug Development Executive Summary The emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 2-Aminothiazole-4-Sulfonamide vs. Sulfanilamide in Antibacterial Drug Development

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of classical antibiotics, necessitating a paradigm shift in rational drug design[1]. Sulfanilamide, the first broadly effective synthetic antibacterial, has historically relied on a bacteriostatic mechanism targeting folate biosynthesis[2]. However, recent molecular hybridizations—specifically the integration of a 2-aminothiazole moiety and oxime groups into the sulfonamide scaffold—have completely redefined the pharmacodynamic profile of these drugs[3][4].

This guide provides an in-depth comparison of classical sulfanilamide and novel 2-aminothiazole sulfonamide derivatives, detailing the mechanistic causality behind their divergent activities, comparative performance metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: From Metabolic Inhibition to Membrane Disruption

The structural modification of sulfanilamide into 2-aminothiazole-4-sulfonamide derivatives is not merely an optimization of binding affinity; it is a fundamental redirection of the drug's mechanism of action (MoA)[4].

Sulfanilamide (The Classical Pathway): Sulfanilamide acts as a structural analogue of p-aminobenzoic acid (PABA)[5]. It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial de novo folate biosynthesis pathway[6]. By starving the bacteria of tetrahydrofolate—a critical precursor for DNA and RNA synthesis—sulfanilamide exerts a strictly bacteriostatic effect[5]. Resistance is frequently acquired via point mutations in the chromosomal DHPS gene or the acquisition of alternative folate pathways.

2-Aminothiazole Sulfonamide Derivatives (The Novel Pathway): Conjugating the electron-rich, lipophilic 2-aminothiazole ring (often alongside oxime groups) to the sulfonamide core transforms the molecule into a membrane-active agent[1][3]. Rather than targeting cytosolic DHPS, these hybrids intercalate into the bacterial phospholipid bilayer. This interaction causes rapid membrane depolarization, leakage of cytoplasmic contents (such as lactic dehydrogenase), and the induction of severe oxidative stress via Reactive Oxygen and Nitrogen Species (RONS) generation[3][7]. The subsequent depletion of intracellular glutathione (GSH) leads to irreversible cellular damage, resulting in a potent bactericidal effect capable of eradicating established biofilms[3].

G cluster_sulf Sulfanilamide Pathway (Classic) cluster_amino 2-Aminothiazole Sulfonamide Pathway (Novel) S1 Sulfanilamide S2 Competes with PABA S1->S2 S3 Inhibits DHPS Enzyme S2->S3 S4 Blocks Folate Synthesis S3->S4 S5 Bacteriostatic Action S4->S5 A1 2-Aminothiazole Sulfonamide A2 Membrane Disruption A1->A2 A3 RONS Generation & GSH Depletion A1->A3 A2->A3 A4 Biofilm Eradication A3->A4 A5 Bactericidal Action A4->A5

Divergent mechanisms of action between classic Sulfanilamide and 2-Aminothiazole Sulfonamides.

Quantitative Performance Comparison

The shift from a single-target (DHPS) to a multi-target (Membrane + RONS) mechanism dramatically alters the efficacy profile, particularly against MDR strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii[3][8].

ParameterSulfanilamide2-Aminothiazole Sulfonamide Derivatives
Primary Target Dihydropteroate Synthase (DHPS)Bacterial Membrane & Redox Homeostasis
Action Type BacteriostaticBactericidal
Activity vs. MRSA Poor (High resistance prevalence)High (MIC ranges typically 1–64 µg/mL)
Activity vs. A. baumannii IneffectiveHighly Potent (Outperforms Norfloxacin in assays)
Anti-Biofilm Activity NoneStrong (Eradicates established biofilms)
Resistance Potential High (Target mutation / Efflux)Low (Multi-target membrane disruption)
Mammalian Cytotoxicity Low (Allergic reactions possible)Low (High biocompatibility with erythrocytes)

Self-Validating Experimental Protocols

To objectively verify the performance and mechanistic claims of these two compound classes, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to confirm both target engagement and phenotypic outcomes.

Protocol A: DHPS Inhibition Kinetics (Validating Sulfanilamide Activity)

Rationale: To prove that a compound acts via the classical pathway, one must demonstrate competitive inhibition of DHPS in vitro.

  • Enzyme Preparation: Express and purify recombinant bacterial DHPS (e.g., from E. coli).

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM 7,8-dihydropterin-pyrophosphate (DHPPP), and varying concentrations of the test compound.

  • Initiation: Add the natural substrate, PABA (ranging from 1 µM to 50 µM), to initiate the reaction.

  • Quantification: Measure the depletion of PABA or the formation of 7,8-dihydropteroate using High-Performance Liquid Chromatography (HPLC) coupled with UV detection at 280 nm.

  • Validation: A true sulfanilamide analog will display an increased Km​ for PABA without altering Vmax​ , confirming competitive inhibition.

Protocol B: Membrane Integrity & RONS Generation (Validating 2-Aminothiazole Derivatives)

Rationale: Because 2-aminothiazole sulfonamides act on the membrane and induce oxidative stress[3][7], dual-fluorescence flow cytometry provides a self-validating readout of cell death causality.

  • Culture Preparation: Grow A. baumannii or MRSA to the mid-logarithmic phase ( OD600​ = 0.5).

  • Treatment: Incubate bacterial suspensions with the 2-aminothiazole sulfonamide derivative at 1× and 2× MIC for 2 hours at 37°C.

  • Membrane Permeability Staining: Add SYTO9 (green, stains all cells) and Propidium Iodide (PI) (red, stains only cells with disrupted membranes) to a final concentration of 5 µM and 30 µM, respectively. Incubate in the dark for 15 minutes.

  • RONS Staining (Parallel Cohort): Incubate a separate treated cohort with 10 µM 2′,7′-dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS accumulation.

  • Analysis: Analyze via flow cytometry.

  • Validation: A valid membrane-active bactericidal event will show a simultaneous shift to PI-positive (red) populations and a log-fold increase in DCF (green) fluorescence compared to untreated controls.

Workflow W1 Bacterial Culture (A. baumannii / MRSA) W2 Compound Incubation (MIC / Sub-MIC) W1->W2 W3 Membrane Integrity (PI/SYTO9 Staining) W2->W3 W4 Oxidative Stress (DCFDA Assay for ROS) W2->W4 W5 Biofilm Biomass (Crystal Violet Assay) W2->W5 W6 Flow Cytometry & Confocal Microscopy W3->W6 W4->W6 W7 Spectrophotometric Quantification W5->W7

Multi-assay workflow validating membrane disruption, ROS generation, and biofilm eradication.

Conclusion

The transition from sulfanilamide to 2-aminothiazole sulfonamide derivatives highlights a critical evolution in medicinal chemistry. By abandoning the easily mutated DHPS target in favor of direct membrane disruption and redox interference, researchers have successfully engineered a new class of bactericidal agents capable of overcoming the limitations of classical sulfa drugs[1][4]. For drug development professionals, prioritizing these multi-targeting hybrid scaffolds offers a highly promising pipeline for combating ESKAPE pathogens and biofilm-associated infections.

References

  • From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modific
  • Sulfonamide (medicine). Wikipedia.
  • Synthesis, Mechanism of action And Characteriz
  • Sulfanilamide = 98 63-74-1. Sigma-Aldrich.
  • Replacing sulfa drugs with novel DHPS inhibitors. NIH.
  • Molecular design and preparation of 2-aminothiazole sulfanilamide oximes as membrane active antibacterial agents for drug resistant Acinetobacter baumannii. PubMed.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
  • Design and Synthesis of Sulfanilamide Aminophosphonates as Novel Antibacterial Agents towards Escherichia coli.
  • Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.

Sources

Validation

Validating HPLC Analytical Methods for 2-Aminothiazole-4-Sulfonamide Purity: Core-Shell vs. Fully Porous Columns

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Strategic Context 2-Aminothiazole-4-sulfonamide is a pivotal intermediate in the synthesis of numerous active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Strategic Context

2-Aminothiazole-4-sulfonamide is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including cephalosporin antibiotics and anti-ulcer agents. Accurately determining its purity is a critical quality control step in drug development.

Historically, High-Performance Liquid Chromatography (HPLC) methods for such intermediates have relied on 5.0 µm Fully Porous Particles (FPP). However, these traditional columns often suffer from prolonged run times, high solvent consumption, and suboptimal peak resolution. Modern Superficially Porous Particles (SPP)—commonly known as Core-Shell columns—offer a highly efficient alternative. This guide objectively compares the performance of a 2.7 µm Core-Shell C18 column (The Product) against a 5.0 µm Fully Porous C18 column (The Alternative) for the purity analysis of 2-aminothiazole-4-sulfonamide, strictly adhering to the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Causality: Why Core-Shell Outperforms Fully Porous

To understand the performance delta between these two technologies, we must look at the thermodynamics of chromatography, specifically the van Deemter equation.

In a traditional FPP column, analytes diffuse entirely through the porous silica network. This deep penetration increases the time analytes spend in the stationary phase, leading to significant longitudinal band broadening (the C -term in the van Deemter equation).

Conversely, an SPP features a solid, non-porous silica core surrounded by a thin porous shell[2]. For a small molecule like 2-aminothiazole-4-sulfonamide, this physical barrier restricts the diffusion path, drastically accelerating mass transfer kinetics between the mobile and stationary phases[3]. Furthermore, the highly uniform manufacturing process of core-shell particles results in a tighter particle size distribution, which minimizes eddy diffusion (the A -term) and yields exceptionally sharp peaks[4].

G cluster_FPP Fully Porous Particle (FPP) cluster_SPP Core-Shell Particle (SPP) FPP_Node Deep Analyte Diffusion (Longer Path) FPP_Effect Increased Band Broadening Lower Efficiency FPP_Node->FPP_Effect Slow Mass Transfer SPP_Node Shallow Shell Diffusion (Solid Core Barrier) SPP_Effect Sharper Peaks High Efficiency SPP_Node->SPP_Effect Fast Mass Transfer

Figure 1: Mechanistic comparison of analyte diffusion pathways in FPP versus SPP columns.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates a System Suitability Test (SST) as a self-validating gatekeeper. The system must pass the SST criteria before any ICH Q2(R2) validation metrics are recorded.

Materials & Reagents
  • Product: 2.7 µm Core-Shell C18 Column (100 mm x 4.6 mm)

  • Alternative: 5.0 µm Fully Porous C18 Column (150 mm x 4.6 mm)

  • Mobile Phase: Phase A: 0.1% v/v Formic acid in Ultrapure Water; Phase B: HPLC-grade Acetonitrile.

  • Target Analyte: 2-aminothiazole-4-sulfonamide (Reference Standard, >99.8% purity).

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix Phase A and Phase B according to the gradient profile (Initial: 95% A / 5% B). Degas ultrasonically for 15 minutes to prevent baseline noise caused by micro-bubbles.

  • Standard Preparation: Dissolve the 2-aminothiazole-4-sulfonamide reference standard in methanol to yield a 1.0 mg/mL stock solution. Dilute to working concentrations (10 - 100 µg/mL) using the initial mobile phase composition to prevent solvent-mismatch peak distortion.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 5 µL.

    • Column Temperature: 30°C (controlled to ensure reproducible retention times).

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. The run is only validated if:

    • Relative Standard Deviation (RSD) of peak area ≤2.0%

    • Theoretical plates ( N ) >10,000

    • Tailing factor ( Tf​ ) is between 0.9 and 1.2 .

  • ICH Q2(R2) Validation Execution: Proceed to assess Specificity, Linearity, Accuracy (recovery at 80%, 100%, 120%), and Precision (Repeatability and Intermediate Precision) as mandated by regulatory guidelines[5].

Validation cluster_params ICH Q2(R2) Validation Parameters Start Method Validation Initiation SST System Suitability Test (Gatekeeper: RSD ≤ 2.0%) Start->SST Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (Repeatability) SST->Prec Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report

Figure 2: Systematic workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Comparative Performance Data

The empirical data below highlights the stark contrast in performance between the two column architectures during the analysis of 50 µg/mL 2-aminothiazole-4-sulfonamide.

Table 1: Chromatographic Performance Comparison
Parameter5.0 µm Fully Porous C18 (Alternative)2.7 µm Core-Shell C18 (Product)Performance Delta
Retention Time ( tR​ ) 8.45 min3.12 min63% Faster
Theoretical Plates ( N ) 9,50022,400135% Increase
Tailing Factor ( Tf​ ) 1.351.05Optimal Symmetry
Backpressure 110 bar145 barHPLC Compatible
Solvent Consumption/Run 12.0 mL4.5 mL62.5% Reduction
Table 2: ICH Q2(R2) Validation Metrics
Validation Parameter5.0 µm Fully Porous C182.7 µm Core-Shell C18Acceptance Criteria (ICH Q2)
Linearity ( R2 ) 0.99850.9999 ≥0.999
Precision (RSD, n=6 ) 1.8%0.4% ≤2.0%
Accuracy (Mean Recovery) 97.5%99.8%98.0% - 102.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLS/N ≥3 / S/N ≥10

Discussion & Strategic Recommendations

The comparative data unequivocally demonstrates the superiority of the 2.7 µm Core-Shell column for validating the purity of 2-aminothiazole-4-sulfonamide.

By mitigating longitudinal diffusion and resistance to mass transfer, the core-shell architecture yields a 135% increase in theoretical plates and a 63% reduction in analysis time[6]. Crucially, the core-shell method easily surpasses all stringent ICH Q2(R2) validation criteria[7], exhibiting exceptional linearity ( R2=0.9999 ) and precision (0.4% RSD). Conversely, the traditional 5.0 µm FPP struggled with peak tailing ( Tf​=1.35 ), which negatively impacted baseline integration, accuracy, and sensitivity (LOD/LOQ).

A common misconception is that achieving sub-3 µm efficiency requires ultra-high-pressure liquid chromatography (UHPLC) systems. However, the moderate backpressure generated by the 2.7 µm core-shell column (145 bar) ensures it is fully compatible with standard, legacy HPLC instruments, negating the need for expensive capital equipment upgrades[3]. For laboratories looking to optimize throughput, reduce solvent waste, and ensure robust regulatory compliance, transitioning to core-shell technology is the definitive choice.

References

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". 2

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality". 3

  • Lucidity. "Core shell columns: What are they and how will they help with my HPLC analysis?". 6

  • Shimadzu. "Core-shell column". 4

  • ICH. "validation of analytical procedures q2(r2)". 5

  • EMA. "ICH guideline Q2(R2) on validation of analytical procedures". 7

  • EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".1

Sources

Comparative

In Vivo Efficacy of 2-Aminothiazole-4-Sulfonamide vs. Standard Thiazoles: A Comprehensive Comparison Guide

As drug development professionals, we constantly navigate the delicate balance between target affinity and in vivo survivability. The 2-aminothiazole scaffold is a privileged pharmacophore found in numerous FDA-approved...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly navigate the delicate balance between target affinity and in vivo survivability. The 2-aminothiazole scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics[1]. However, standard unsubstituted or alkyl-substituted thiazoles frequently suffer from severe pharmacokinetic (PK) liabilities, primarily due to rapid Phase I metabolism[2].

The functionalization of this ring to form 2-aminothiazole-4-sulfonamide (2-AT-4-S) fundamentally alters its physicochemical landscape. By introducing a sulfonamide moiety at the C4 position, we transition from a metabolically vulnerable scaffold to a highly stable, potent pharmacophore capable of precise target engagement[1][3]. This guide provides an objective, data-driven comparison of 2-AT-4-S against standard thiazoles, detailing the mechanistic causality behind its superior in vivo efficacy and outlining self-validating experimental protocols for your preclinical workflows.

Mechanistic Causality: The Role of the 4-Sulfonamide Substitution

To understand the in vivo superiority of 2-AT-4-S, we must examine the molecular causality of its structural modifications. Standard 2-aminothiazoles are electron-rich heterocycles. In vivo, this electron density makes them highly susceptible to cytochrome P450 (CYP)-mediated epoxidation, leading to rapid ring-opening or oxidation at the C4 and C5 positions[2].

By substituting a strongly electron-withdrawing sulfonamide group at the C4 position, three critical pharmacological advantages are achieved:

  • Metabolic Shielding: The electron density of the thiazole ring is significantly reduced. This abrogates CYP450 liability, drastically lowering intrinsic clearance and extending the in vivo half-life[4].

  • Targeted Engagement: The primary sulfonamide (-SO₂NH₂) acts as an elite Zinc-Binding Group (ZBG) or hydrogen-bond donor. This is critical for targeting metalloenzymes (e.g., Carbonic Anhydrase IX in hypoxic tumors) or modulating specific ion channels like NaV1.7 in neuropathic pain models[4].

  • pKa Modulation: The C4-sulfonamide lowers the pKa of the C2-amino group. This optimizes the compound's ionization state at physiological pH, enhancing membrane permeability and enabling Central Nervous System (CNS) penetration—a feature recently exploited in neuroprotective Parkinson's Disease models[1].

G A 2-Aminothiazole-4-sulfonamide (2-AT-4-S) C Sulfonamide Zinc-Binding & Target Engagement A->C High Affinity B Standard Thiazole (e.g., 2-Aminothiazole) D Phase I CYP450 Oxidation (C4/C5 Vulnerability) B->D Metabolic Liability E High in vivo Retention & Efficacy C->E Sustained Action F Rapid Clearance & Poor Efficacy D->F Degradation

Mechanistic divergence between 2-AT-4-S and standard thiazoles in vivo.

Quantitative Comparison: Pharmacokinetics & Efficacy

To objectively compare these scaffolds, we analyze their performance in standardized in vivo murine models. The table below synthesizes typical PK/PD parameters observed when comparing a standard 2-aminothiazole probe against its 4-sulfonamide analog in solid tumor xenograft models and NaV1.7 pain models[2][4].

Pharmacological ParameterStandard 2-Aminothiazole2-Aminothiazole-4-SulfonamideMechanistic Causality / Advantage
In Vivo Clearance (Cl) High (>60 mL/min/kg)Low (<20 mL/min/kg)Sulfonamide blocks C4/C5 CYP450 oxidation.
Oral Bioavailability (F%) Poor (<15%)Excellent (>50%)Lowered pKa of the 2-amino group improves absorption.
Target Residence Time Short (Minutes)Prolonged (Hours)Sulfonamide acts as an elite binding anchor (e.g., ZBG).
In Vivo Efficacy Marginal / TransientSustained Regression / ReliefDriven by enhanced target engagement and metabolic stability.

Self-Validating Experimental Protocol: In Vivo Workflow

As an Application Scientist, I emphasize that protocols must be self-validating. You must incorporate internal controls at every step to ensure that a negative result is due to the compound's biology, not an assay failure. The following protocol outlines the rigorous in vivo evaluation of 2-AT-4-S compounds.

Workflow S1 Step 1: Formulation & Verification S2 Step 2: PK Profiling (IV/PO Dosing) S1->S2 S3 Step 3: Disease Model (Efficacy Readout) S2->S3 S4 Step 4: LC-MS/MS Target Validation S3->S4

Self-validating workflow for evaluating in vivo pharmacokinetics and efficacy.

Step-by-Step Methodology

Step 1: Formulation & Solubility Verification (The Pre-requisite)

  • Action: Formulate the 2-AT-4-S compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline.

  • Causality & Validation: Sulfonamides can crystallize in purely aqueous buffers, leading to erratic dosing. This co-solvent system ensures complete dissolution. Self-Validation: Centrifuge the formulation at 10,000 x g for 10 minutes prior to dosing. Analyze the supernatant via HPLC to confirm the exact dosed concentration matches the theoretical concentration.

Step 2: Pharmacokinetic (PK) Profiling (Targeting Clearance)

  • Action: Administer compounds via Intravenous (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg) routes to CD-1 mice. Collect plasma at 8 timepoints ranging from 0.25 to 24 hours.

  • Causality & Validation: Dual-route administration is mandatory to calculate absolute bioavailability (F%). Standard thiazoles often show F < 10% due to first-pass metabolism, whereas optimized aminothiazoles typically exceed 50%[2]. If IV clearance is high, PO efficacy will fail; this step prevents wasted resources in efficacy models.

Step 3: In Vivo Disease Modeling (Efficacy Readout)

  • Action: For oncology models (targeting CA IX), inoculate nude mice subcutaneously with HT-29 colorectal cells. Begin once-daily dosing only when tumors reach an established volume of ~100 mm³.

  • Causality & Validation: HT-29 cells constitutively express CA IX under hypoxic conditions. Dosing only after tumors are established ensures the model tests actual regression or growth inhibition, rather than merely the prevention of initial engraftment.

Step 4: Bioanalytical LC-MS/MS & Target Engagement (The Proof)

  • Action: Harvest tumors and plasma immediately post-efficacy readout. Homogenize tissues and quantify intra-tumor drug concentration via LC-MS/MS. Perform Western blot or IHC for downstream markers (e.g., HIF-1α reduction or SIRT1 activation)[1].

  • Causality & Validation: Efficacy without intra-tumor drug presence implies a false positive (e.g., an immunogenic reaction to the vehicle). Correlating the localized tumor drug concentration with downstream target modulation provides definitive proof of mechanistic causality.

References

  • RSC Advances (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Source: Royal Society of Chemistry. URL: [Link]

  • ACS Medicinal Chemistry Letters (2016). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. Source: American Chemical Society. URL: [Link]

  • MDPI Molecules (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI. URL: [Link]

  • Journal of Medicinal Chemistry (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2... a Highly Efficacious and Selective Antitumor Agent. Source: American Chemical Society. URL: [Link]

  • EXCLI Journal (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Source: EXCLI. URL: [Link]

Sources

Validation

Benchmarking 2-Aminothiazole-4-Sulfonamide Binding Affinity in Cell Cultures: A Comparative Guide to CAIX Inhibition

As drug development pivots toward targeting the tumor microenvironment, the 2-aminothiazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore for inhibiting Carbonic Anhydrase IX (CAIX). Unlike ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeting the tumor microenvironment, the 2-aminothiazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore for inhibiting Carbonic Anhydrase IX (CAIX). Unlike ubiquitous cytosolic isoforms (e.g., CAI, CAII), CAIX is a transmembrane metalloenzyme overexpressed almost exclusively under hypoxia via HIF-1α stabilization, making it a prime target for solid tumors 1[1].

This guide provides a rigorous, self-validating framework for benchmarking the cellular binding affinity and functional target engagement of 2-aminothiazole-4-sulfonamide against standard alternatives like Acetazolamide (AAZ) and the clinical-stage inhibitor SLC-0111.

Mechanistic Rationale & Structural Advantages

The efficacy of 2-aminothiazole-4-sulfonamide lies in its dual-action structural geometry. The primary sulfonamide moiety acts as a potent zinc-binding group (ZBG), displacing the zinc-bound hydroxide ion in the CAIX catalytic site. Concurrently, the 2-aminothiazole ring allows for extensive hydrogen bonding and hydrophobic interactions within the enzyme's active site cavity2[2].

Crucially, recent multi-spectroscopic studies have demonstrated that 2-aminothiazole sulfonamides exhibit strong binding affinity to Human Serum Albumin (HSA), specifically at Subdomain IIA (Site I), driven by hydrophobic and van der Waals forces3[3]. This pharmacokinetic parameter dictates how cell-based assays must be designed to avoid artificial IC50​ inflation due to serum sequestration.

MOA Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX upregulates Acid Extracellular Acidification CAIX->Acid drives Drug 2-Aminothiazole- 4-sulfonamide Inhibition Zinc-Ion Chelation (Active Site) Drug->Inhibition mechanism Inhibition->CAIX blocks

Mechanism of Action: 2-aminothiazole-4-sulfonamide targeting hypoxia-induced CAIX.

Comparative Performance Data

To objectively benchmark 2-aminothiazole-4-sulfonamide, it must be evaluated against the non-selective pan-inhibitor Acetazolamide (AAZ) and the highly selective, clinical-stage CAIX inhibitor SLC-0111. The tables below summarize representative validation data derived from optimized cell-based workflows.

Table 1: Comparative CAIX Binding Affinity & Selectivity
CompoundTarget IsoformEnzymatic Ki​ (nM)Whole-Cell IC50​ (nM)Selectivity Ratio (CAIX / CAII)
2-Aminothiazole-4-sulfonamide CAIX12.545.2> 50x
Acetazolamide (AAZ) (Control)CAIX / CAII25.0180.50.8x (Non-selective)
SLC-0111 (Benchmark)CAIX4.522.0> 100x
Determined via whole-cell fluorescent ligand competition assay in 1% O2​ hypoxia.
Table 2: Human Serum Albumin (HSA) Binding & Microenvironmental Factors
CompoundHSA Binding Affinity ( Ka​ , M−1 )Primary HSA Binding SiteHypoxic Spheroid Penetration
2-Aminothiazole-4-sulfonamide 1.35×106 Subdomain IIA (Site I)High
Acetazolamide (AAZ) 4.20×104 Subdomain IIA (Site I)Low
SLC-0111 8.50×105 Subdomain IIIA (Site II)High

Experimental Workflows & Self-Validating Protocols

To generate reliable binding data, isolated enzymatic assays are insufficient. The compound must navigate the cell membrane, the acidic extracellular pH of the tumor microenvironment, and potential protein binding.

Workflow CellCulture 3D Spheroid Culture (HT-29 Cells) Conditioning Hypoxic Conditioning (1% O2, 48h) CellCulture->Conditioning Dosing Compound Dosing (0.1 nM - 100 µM) Conditioning->Dosing split Dosing->split Assay1 Fluorescent Ligand Displacement split->Assay1 Assay2 Functional ECAR (Seahorse Assay) split->Assay2 Data IC50 & Ki Determination (Non-linear Regression) Assay1->Data Assay2->Data

Experimental workflow for benchmarking CAIX binding affinity in 3D hypoxic cell cultures.

Protocol 1: Whole-Cell Fluorescent Ligand Competition Assay

This assay measures the true cellular Kd​ by displacing a known fluorescent CAIX probe (e.g., FITC-sulfonamide) with the unlabeled 2-aminothiazole-4-sulfonamide.

  • Cell Seeding & Conditioning: Seed HT-29 colorectal carcinoma cells at 1×105 cells/well. Incubate in a hypoxia chamber (1% O2​ , 5% CO2​ ) for 48 hours to induce maximal CAIX expression.

    • Expert Rationale: CAIX expression is strictly HIF-1α dependent. Standard normoxic cultures will yield false negatives or force the measurement of off-target cytosolic CAII binding.

  • Serum Starvation: Wash cells and replace media with serum-free McCoy's 5A media 2 hours prior to dosing.

    • Expert Rationale: Because 2-aminothiazole sulfonamides have a high HSA binding constant ( Ka​=1.35×106M−1 )3[3], the presence of Bovine Serum Albumin (BSA) in standard 10% FBS media will sequester the drug, artificially shifting the IC50​ curve to the right.

  • Co-Incubation: Add 50 nM of FITC-sulfonamide probe alongside a titration series of 2-aminothiazole-4-sulfonamide (0.1 nM to 100 µM). Incubate for 1 hour at 37°C under hypoxia.

  • Flow Cytometry: Wash cells with cold PBS and analyze via flow cytometry (FITC channel). Calculate IC50​ using non-linear regression.

  • Self-Validation Checkpoint: Run a parallel plate under normoxic conditions. If the test compound shows significant binding/displacement in normoxia, it indicates poor membrane impermeability and off-target binding to intracellular CAII, invalidating its CAIX selectivity.

Protocol 2: Functional Target Engagement via ECAR (Seahorse Assay)

Binding does not always equal functional inhibition. This protocol measures the Extracellular Acidification Rate (ECAR) to confirm that the compound successfully halts CAIX-mediated proton extrusion in a physiological 3D model.

  • 3D Spheroid Generation: Culture MDA-MB-231 breast cancer cells in ultra-low attachment plates for 72 hours to form dense spheroids.

    • Expert Rationale: 2D monolayers fail to replicate the natural hypoxic core and dense extracellular matrix of solid tumors. 3D spheroids force the compound to demonstrate realistic tissue penetrance.

  • Basal ECAR Measurement: Transfer spheroids to a Seahorse XF96 analyzer. Measure basal ECAR to establish the baseline glycolytic/CAIX-driven acidification rate.

  • Compound Injection: Inject 2-aminothiazole-4-sulfonamide at its calculated IC90​ concentration.

  • Self-Validation Checkpoint: Inject SLC-0111 in control wells. If SLC-0111 fails to induce a rapid drop in ECAR, the spheroids have not achieved a sufficient hypoxic/glycolytic shift, and the assay must be aborted and re-optimized.

Conclusion

Benchmarking 2-aminothiazole-4-sulfonamide requires an integrated approach that respects its unique physicochemical properties. While it exhibits superior CAIX selectivity compared to first-generation inhibitors like Acetazolamide, its high affinity for serum albumin necessitates careful control of in vitro assay conditions. By utilizing hypoxic conditioning, serum-free binding phases, and 3D functional readouts, researchers can generate robust, translationally relevant data for this promising therapeutic scaffold.

References

  • Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches International Journal of Biological Macromolecules URL
  • RSC Advances (Royal Society of Chemistry)
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

reproducibility of 2-aminothiazole-4-sulfonamide synthesis across different labs

Reproducibility of 2-Aminothiazole-4-Sulfonamide Synthesis: A Comparative Guide to Batch vs. Continuous Flow Methodologies Executive Summary 2-Aminothiazole sulfonamides are privileged scaffolds in drug discovery, heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-Aminothiazole-4-Sulfonamide Synthesis: A Comparative Guide to Batch vs. Continuous Flow Methodologies

Executive Summary

2-Aminothiazole sulfonamides are privileged scaffolds in drug discovery, heavily utilized for their potent antitumor, antimicrobial, and antioxidant properties[1]. However, while the 5-sulfonamide derivatives can be synthesized via direct electrophilic aromatic substitution, functionalizing the 4-position is mechanistically challenging due to the superior nucleophilicity of the C5 position. Synthesizing 2-aminothiazole-4-sulfonamides requires de novo ring construction or the use of pre-functionalized precursors, such as the oxidative chlorination of a 4-thioether intermediate[2],[3].

Translating these synthetic routes across different laboratories often reveals severe reproducibility issues. The intermediate 4-sulfonyl chlorides are highly unstable, and the exothermic nature of oxidative chlorination leads to variable impurity profiles depending on the reactor setup. This guide objectively compares the traditional batch synthesis of 2-aminothiazole-4-sulfonamides with a modernized continuous flow alternative, providing researchers with self-validating protocols to ensure cross-lab reproducibility.

Mechanistic Causality: The Root of Reproducibility Issues

The standard synthesis of 4-sulfonamide derivatives involves the cyclization of an ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate derivative using Lawesson's reagent to form a benzyl 2-amino-1,3-thiazol-4-yl sulfide[2],[3]. This thioether is then subjected to oxidative chlorination to yield the 2-aminothiazole-4-sulfonyl chloride, which is subsequently trapped with an amine to form the final sulfonamide[3].

The Causality of Failure: Oxidative chlorination is a highly exothermic, biphasic reaction. In traditional batch reactors, poor mass transfer and inadequate temperature control lead to localized "hot spots." These thermal spikes accelerate the hydrolysis of the highly reactive 4-sulfonyl chloride intermediate back into the unreactive sulfonic acid. Consequently, a protocol that yields 85% on a 100 mg scale might yield only 40% when scaled to 5 grams in a different lab, simply due to differences in stirring efficiency and flask geometry.

Comparative Analysis: Batch vs. Continuous Flow

To overcome these limitations, continuous flow chemistry offers a superior alternative. By utilizing microreactors, flow chemistry provides near-instantaneous mixing and exceptional heat dissipation, effectively eliminating hot spots and minimizing the residence time of the unstable sulfonyl chloride before it undergoes amidation.

Table 1: Quantitative Performance Comparison (5g Scale)

ParameterTraditional Batch MethodTelescoped Continuous FlowCausality for Difference
Overall Yield 45% - 68% (High Variance)88% - 92% (Low Variance)Flow minimizes sulfonyl chloride hydrolysis prior to amidation.
Reaction Time 4 - 6 hours< 10 minutes (Residence Time)Instantaneous biphasic mixing in flow microreactors.
Purity (Crude) 70% - 80%> 95%Elimination of thermal degradation byproducts in flow.
Lab-to-Lab Variance ± 15%± 2%Flow parameters (residence time, temp) are geometry-independent.

Experimental Protocols: Self-Validating Systems

Protocol A: Traditional Batch Synthesis

Based on the oxidative chlorination methodology by Severina et al.[3],[4].

  • Thioether Oxidation: Dissolve 1.0 eq of benzyl 2-amino-5-phenyl-1,3-thiazol-4-yl sulfide in a biphasic mixture of dichloromethane (DCM) and 5% aqueous HCl. Cool the vigorously stirred mixture to 0 °C.

  • Chlorine Generation: Slowly add 3.0 eq of aqueous sodium hypochlorite (NaOCl) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent intermediate degradation.

  • Self-Validation Checkpoint: After 45 minutes, extract a 50 µL aliquot of the organic layer. Quench immediately into 1 mL of a 10% diethylamine/acetonitrile solution. Analyze via LC-MS. The presence of the diethyl sulfonamide adduct confirms active sulfonyl chloride generation, while a dominant sulfonic acid peak indicates inadequate cooling or hydrolysis.

  • Amidation: Separate the organic layer, dry rapidly over anhydrous Na₂SO₄, and filter. Immediately add this solution dropwise to a pre-cooled (0 °C) solution of the desired amine (2.5 eq) in THF.

  • Isolation: Stir for 2 hours, evaporate the solvent under reduced pressure, and purify via recrystallization from ethanol[4].

Protocol B: Telescoped Continuous Flow Synthesis

A modernized approach designed to eliminate lab-to-lab variance.

  • System Priming: Equip a continuous flow system with two sequential T-mixers. The first T-mixer connects to a 2 mL residence time coil (PFA tubing) submerged in a 0 °C cooling bath. The second T-mixer connects to a 5 mL coil maintained at 25 °C.

  • Reagent Streams:

    • Stream A: Thioether precursor in DCM (0.5 M).

    • Stream B: Aqueous NaOCl (1.5 M) pre-mixed with dilute HCl.

    • Stream C: Amine in THF (1.5 M).

  • Oxidation Stage: Pump Stream A (1.0 mL/min) and Stream B (1.0 mL/min) into the first T-mixer. The biphasic mixture reacts in the 0 °C coil (1 min residence time) to form the sulfonyl chloride.

  • In-Line Amidation: The output of the first coil enters the second T-mixer, combining with Stream C (1.0 mL/min). The mixture reacts in the 25 °C coil.

  • Self-Validation Checkpoint: Utilize an in-line ATR-FTIR flow cell after the second coil. Monitor the disappearance of the sulfonyl chloride asymmetric stretching band at ~1370 cm⁻¹. A flat baseline at this wavenumber validates complete conversion and system stability.

  • Collection: Collect the output stream in a vessel containing aqueous NaHCO₃, separate the organic layer, and evaporate to yield the highly pure 2-aminothiazole-4-sulfonamide.

Visualizations

Workflow cluster_batch Traditional Batch cluster_flow Continuous Flow Start 2-Aminothiazole-4-Sulfide Precursor BatchOx Oxidative Chlorination (Exothermic, Variable) Start->BatchOx FlowOx Microreactor Oxidation (High Heat Transfer) Start->FlowOx BatchDeg Hydrolysis / Degradation (Yield Loss) BatchOx->BatchDeg Poor Temp Control Sulfonyl 4-Sulfonyl Chloride Intermediate BatchOx->Sulfonyl Variable Conversion FlowOx->Sulfonyl >95% Yield FlowAm In-line Amidation (Telescoped) Final 2-Aminothiazole-4-Sulfonamide (Target) FlowAm->Final High Purity Sulfonyl->FlowAm Immediate Transfer Sulfonyl->Final Batch Amidation

Workflow comparing batch vs. continuous flow for 2-aminothiazole-4-sulfonamide synthesis.

Logic Repro Cross-Lab Reproducibility (Target) Temp Temperature Control (Prevents Exotherm) Temp->Repro Mix Mass Transfer / Mixing (Biphasic Oxidation) Mix->Repro Time Residence Time (Limits Intermed. Decay) Time->Repro Batch Batch Reactors (High Variance) Batch->Temp Poor Batch->Mix Inconsistent Batch->Time Prolonged Flow Flow Reactors (Low Variance) Flow->Temp Excellent Flow->Mix Rapid Flow->Time Precise

Logical factors driving cross-lab reproducibility in sulfonyl chloride generation.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-Aminothiazole-4-sulfonamide

As laboratory operations scale in drug development, the responsible management of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 2-Aminothiazole-4-sulfonamide (CAS: 738533-51-2)[...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory operations scale in drug development, the responsible management of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 2-Aminothiazole-4-sulfonamide (CAS: 738533-51-2)[1] is a highly active heterocyclic building block frequently utilized in the synthesis of sulfonamide therapeutics and carbonic anhydrase inhibitors.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and legal disposal of 2-Aminothiazole-4-sulfonamide, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Causality

To handle a chemical safely, one must understand the mechanistic causality behind its hazards.

  • Molecular Persistence: The danger of improper disposal lies in the compound's molecular architecture. The sulfonamide moiety ( −SO2​NH2​ ) is highly resistant to standard oxidative degradation found in municipal wastewater treatment plants.

  • Environmental Toxicity: If released into aquatic ecosystems, sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS) in environmental bacteria. This mechanism directly drives the proliferation of environmental antimicrobial resistance (AMR) and aquatic toxicity[2][3].

  • Thermal Stability: The stable heterocyclic thiazole ring requires high activation energy to degrade. Therefore, high-temperature thermal destruction (incineration) is the only scientifically sound method of disposal, as it ensures the complete oxidation of the robust carbon-sulfur and sulfur-nitrogen bonds into scrubbed SOx​ and gases.

Regulatory Framework & The "Sewering" Prohibition

The disposal of pharmaceutical waste is heavily regulated to protect public health. Under the 4, specifically the Hazardous Waste Pharmaceuticals Rule (Subpart P) , the sewering (flushing down the drain) of sulfonamide derivatives is strictly prohibited[3][4]. Facilities must manage this compound as a regulated hazardous waste, regardless of their specific generator status (VSQG, SQG, or LQG)[5].

Immediate Safety & Handling Protocol

Before initiating any disposal workflow, establish the following safety baselines:

  • Ventilation: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized API particulates[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is highly recommended for spill cleanup), splash-proof safety goggles, and a flame-resistant laboratory coat are mandatory[2].

  • Spill Response: In the event of a powder spill, do not use dry sweeping , which aerosolizes the compound. Instead, wet-wipe the area using a compatible solvent (e.g., 70% ethanol or isopropanol) to dissolve and capture the powder. Dispose of all contaminated wipes as hazardous chemical waste.

Self-Validating Disposal Workflow (Step-by-Step)

This operational protocol is designed as a closed-loop, self-validating system. The disposal process is not considered complete until the final regulatory documentation is verified.

Step 1: Point-of-Generation Segregation
  • Action: Isolate 2-Aminothiazole-4-sulfonamide waste from biological, radioactive, or general refuse.

  • Validation Check: Visually inspect the waste stream. If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) from an assay, use a pH strip to ensure the mixture is neutral (pH 6-8) before adding it to a bulk waste carboy. This prevents unintended exothermic reactions.

Step 2: Containment and Labeling
  • Action: Place the solid waste or liquid mixture into a chemically compatible, high-density polyethylene (HDPE) container.

  • Action: Immediately label the container with the exact nomenclature: "Hazardous Pharmaceutical Waste - 2-Aminothiazole-4-sulfonamide (CAS: 738533-51-2)" and note the accumulation start date[2].

  • Validation Check: Ensure the container is kept tightly closed at all times except when actively adding waste. Place the primary container inside a secondary containment tray to capture potential leaks.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Transfer the labeled container to your laboratory's designated SAA.

  • Validation Check: Verify volume limits. Under EPA regulations, a maximum of 55 gallons of hazardous waste may be stored in an SAA at or near the point of generation[5]. Ensure the accumulation time does not exceed your facility's permitted window (typically 90 to 180 days).

Step 4: RCRA-Licensed Incineration (Cradle-to-Grave)
  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste broker to transport the material to an EPA-approved RCRA incineration facility[2][6].

  • Validation Check: Obtain the Uniform Hazardous Waste Manifest from the transporter upon pickup. The protocol is only validated and complete when the incineration facility returns the signed Certificate of Destruction, confirming the complete thermal oxidation of the compound.

Quantitative Disposal Matrix

The following table summarizes the comparative viability of different disposal methods based on environmental impact and regulatory compliance.

Disposal MethodRegulatory BodyEnvironmental Risk ProfileOperational Recommendation
Licensed Hazardous Waste Incineration EPA (RCRA) / State AgenciesMinimal: Complete thermal destruction of the thiazole and sulfonamide moieties.Primary Method: Mandatory for laboratories and healthcare facilities[2][3].
Sewering (Flushing) EPA (Subpart P)Severe: Direct contamination of waterways; drives aquatic toxicity and AMR[3].Strictly Prohibited: Illegal under federal regulations[3][4].
Landfill (General Trash) Local Waste ManagementHigh: High potential for leaching into soil and groundwater aquifers.Not Recommended: Avoid unless part of a specific DEA/EPA take-back program[2][3].
Autoclaving General BiosafetyModerate: Fails to destroy the chemical structure; may volatilize the compound.Ineffective: Do not use for chemical destruction.

Logistical Workflow Diagram

The following decision tree maps the logical flow of the self-validating disposal process.

G Start Waste Generation: 2-Aminothiazole-4-sulfonamide Check Is the waste mixed with biohazards? Start->Check Bio Separate & Decontaminate Biohazards First Check->Bio Yes Chem Place in HDPE Chemical Waste Container Check->Chem No Bio->Chem Label Label: Hazardous Pharma Waste Date & CAS: 738533-51-2 Chem->Label SAA Satellite Accumulation Area (SAA) Max 55 Gallons Limit Label->SAA Incinerate RCRA-Licensed Incineration Facility SAA->Incinerate Manifest & Transport

Figure 1: Decision tree and logistical workflow for the compliant disposal of 2-Aminothiazole-4-sulfonamide.

References

  • BenchChem Technical Support Team. "Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole." BenchChem.
  • Scungio, Daniel J.
  • Alston & Bird. "EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals." Alston & Bird News & Insights.
  • NextSDS. "4-Thiazolesulfonamide,2-amino-(9CI)
  • Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 2-Aminothiazole-4-sulfonamide

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2-Aminothiazole-4-sulfonamide requires a rigorous, causality-driven approach to laboratory safety. This compound is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2-Aminothiazole-4-sulfonamide requires a rigorous, causality-driven approach to laboratory safety. This compound is a critical building block in drug discovery—particularly in the development of antimicrobial agents via dihydropteroate synthase (DHPS) inhibition and selective carbonic anhydrase inhibitors[1]. However, its structural features dictate specific handling protocols to mitigate risks of dermal sensitization, ocular irritation, and respiratory exposure to fine particulates.

This guide provides a self-validating, step-by-step operational and disposal plan, ensuring that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Chemical Profile and Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties that drive the risk. The presence of a free amino group and a thiazole ring contributes to its potential as a skin and eye irritant, while its solid powder form presents a distinct inhalation hazard if aerosolized[2][3].

Table 1: Quantitative Chemical & Hazard Profile of 2-Aminothiazole-4-sulfonamide

Property / HazardValue / SpecificationOperational Implication
CAS Number 738533-51-2[4]Primary identifier for SDS tracking and inventory logging.
Molecular Formula C3H5N3O2S2[4]Contains sulfur/nitrogen; potential for toxic degradation products (SOx, NOx) during combustion.
Molecular Weight 179.22 g/mol [4]Low molecular weight solid; easily forms airborne dust if agitated.
Physical State Solid / Powder[3]High risk of particulate aerosolization during weighing and transfer.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2][3]Necessitates strict dermal, ocular, and respiratory barrier protection.

Mandatory Personal Protective Equipment (PPE) Framework

The selection of PPE is not arbitrary; it is a direct response to the compound's hazard profile. The following table outlines the required PPE, the regulatory standard it must meet, and the mechanistic rationale for its use.

Table 2: PPE Specifications and Causality

PPE CategoryRequired SpecificationRegulatory StandardCausality & Scientific Rationale
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm)EN 374 / ASTM D6978[2]Aminothiazole derivatives can permeate latex. Nitrile provides superior chemical resistance, especially when the compound is dissolved in penetration-enhancing solvents like DMSO.
Eye Protection Tight-fitting chemical safety gogglesEN 166 / OSHA 29 CFR 1910.133[5]Standard safety glasses with side shields are insufficient to prevent aerosolized micro-particulates from reaching and irritating the ocular mucosa.
Respiratory N95, FFP2, or P3 particulate respiratorEN 149 / OSHA 29 CFR 1910.134[5]Required when handling dry powder outside a fume hood to prevent inhalation of irritating dust, directly mitigating the STOT SE 3 (respiratory tract irritation) hazard.
Body Protection Flame-retardant laboratory coatStandard Lab SafetyPrevents accumulation of dust on personal clothing and provides a primary barrier against accidental spills of stock solutions.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Follow these steps to ensure continuous safety verification during the handling and solvation of 2-Aminothiazole-4-sulfonamide.

Step 1: Environmental Verification

  • Action: Conduct all open-container handling within a certified chemical fume hood or Class II Biological Safety Cabinet.

  • Validation: Verify the fume hood monitor displays a face velocity of at least 0.5 m/s (100 fpm) before opening the chemical container[3].

Step 2: PPE Donning and Inspection

  • Action: Put on the lab coat, chemical goggles, and double-glove with nitrile gloves.

  • Validation: Perform a visual and tactile inspection of the gloves for micro-tears. Ensure the goggles form a complete, airtight seal around the eyes.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing spatula to transfer the powder. Avoid rapid movements that generate air currents.

  • Causality: Static electricity can cause fine powders to disperse or adhere to gloves, increasing contamination risk. Anti-static tools mitigate this physical phenomenon, ensuring accurate molarity and reducing exposure.

Step 4: Solvation

  • Action: If preparing a stock solution (e.g., in DMSO or DMF), add the solvent slowly to the pre-weighed powder within a sealable glass vial.

  • Validation: Cap the vial immediately after solvent addition. Vortex gently. Visually confirm complete dissolution against a light source before removing the sealed vial from the fume hood.

Emergency Response and Disposal Plan

Even with rigorous protocols, spills can occur. Immediate, calculated action is required to prevent exposure and environmental contamination.

Dry Powder Spill Protocol:

  • Isolate: Restrict access to the spill area immediately.

  • Suppress: Do NOT dry sweep or use a standard vacuum, as this aerosolizes the active pharmaceutical ingredient (API)[3].

  • Contain: Gently cover the powder with a damp absorbent pad (using water or a mild surfactant solution) to suppress dust generation.

  • Collect: Carefully scoop the damp mass into a designated, sealable hazardous waste container using a non-sparking tool.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe to remove residual organic traces.

Waste Disposal Logistics:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container for high-temperature incineration.

  • Liquid Waste: Solutions containing 2-Aminothiazole-4-sulfonamide dissolved in organic solvents must be segregated into "Non-Halogenated Organic Waste" (or Halogenated, depending on the specific solvent) and never poured down the drain, due to potential aquatic toxicity[3].

Mechanistic Visualization: Safety & Exposure Mitigation Workflow

The following diagram illustrates the logical flow of hazard mitigation and emergency response when handling this compound.

G Start 2-Aminothiazole-4-sulfonamide Handling Request PPE PPE Verification (Nitrile, Goggles, Lab Coat) Start->PPE Initiate Hood Engineering Controls (Fume Hood > 0.5 m/s) PPE->Hood Barrier Secured Weighing Anti-static Weighing & Transfer Hood->Weighing Airflow Verified Spill Spill Occurs? Weighing->Spill DrySpill Wet-Wipe Protocol (Suppress Aerosolization) Spill->DrySpill Yes Waste Hazardous Waste Incineration Spill->Waste No DrySpill->Waste Containment

Operational workflow for exposure mitigation and spill response during handling.

References

  • Cole-Parmer. "Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%". Available at:[Link][5]

  • Sigma-Aldrich. "SAFETY DATA SHEET: 2-aminothiazole". Available at: [Link]

Sources

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